molecular formula C7H3ClFNO4 B051641 2-Chloro-4-fluoro-5-nitrobenzoic acid CAS No. 114776-15-7

2-Chloro-4-fluoro-5-nitrobenzoic acid

Cat. No.: B051641
CAS No.: 114776-15-7
M. Wt: 219.55 g/mol
InChI Key: SYZKAFCPWNFONG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3ClFNO4 and its molecular weight is 219.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZKAFCPWNFONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428413
Record name 2-Chloro-4-fluoro-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114776-15-7
Record name 2-Chloro-4-fluoro-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-nitrobenzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The information presented is curated from established chemical literature and patents, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development efforts.

Executive Summary

The synthesis of this compound is predominantly achieved through three main synthetic pathways. The most direct method is the nitration of 2-chloro-4-fluorobenzoic acid. Alternative routes, offering potentially higher overall yields, commence from either 2-chloro-4-fluorotoluene or 2-chloro-4-fluorobenzotrichloride. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. This guide will elaborate on each of these synthetic strategies.

Synthetic Routes and Data Presentation

The following tables summarize the quantitative data associated with the three primary synthetic routes to this compound.

Route 1: Nitration of 2-chloro-4-fluorobenzoic Acid

ParameterValueReference
Starting Material2-chloro-4-fluorobenzoic acid[1][2]
ReagentsFuming nitric acid, Concentrated sulfuric acid, Catalyst[1][2]
Reaction Temperature-5 to 8°C[1][2]
Reaction Time5 to 8 hours[1][2]
Yield97.1%[1]
Purity97.2%[1]

Route 2: From 2-chloro-4-fluorotoluene

ParameterValueReference
Starting Material2-chloro-4-fluorotoluene[3]
Key Intermediates2-chloro-4-fluorobenzylidene dichloride, 2-chloro-4-fluoro-5-nitrobenzylidene dichloride, 2-chloro-4-fluoro-5-nitrobenzaldehyde[3]
Overall Yield>80%[3]
Final Product Purity99.1% - 99.2% (after recrystallization)[3]

Route 3: From 2-chloro-4-fluorobenzotrichloride

ParameterValueReference
Starting Material2-chloro-4-fluorobenzotrichloride[4][5]
Key Intermediate2-chloro-4-fluoro-5-nitrobenzotrichloride[4][5]
Nitration Yield~98%[5]
Hydrolysis Yield82% - 91%[4]
Final Product Purity96.5% (after extraction and crystallization)[4]

Experimental Protocols

Route 1: Detailed Protocol for the Nitration of 2-chloro-4-fluorobenzoic Acid [1][2]

  • Reaction Setup: To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

  • Addition of Starting Material: Add 10 g of 2-chloro-4-fluorobenzoic acid to the flask in batches. Stir the mixture at 25°C for 1 hour.

  • Nitration: Cool the reaction mixture to 0°C in an ice bath. Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.

  • Reaction Monitoring: Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material until its content is less than 0.5%.

  • Work-up: Slowly pour the reaction mixture into 80 g of crushed ice.

  • Isolation: Collect the precipitated solid product by filtration.

  • Purification: Wash the filter cake with 30 g of ice water and then air-dry it at 65°C to obtain the final product.

Route 2: General Protocol for the Synthesis from 2-chloro-4-fluorotoluene [3]

  • Photochlorination: 2-chloro-4-fluorotoluene undergoes a free-radical photochlorination to yield 2-chloro-4-fluorobenzylidene dichloride.

  • Nitration: The resulting dichloride is dissolved in a solvent (such as dichloromethane, dichloroethane, or chloroform) and nitrated using a mixed acid (concentrated sulfuric acid and fuming nitric acid) at a temperature of 0-30°C. The molar ratio of fuming nitric acid to the dichloride is typically between 1:1 and 1.8:1. After the reaction, the mixture is poured into ice water, and the organic layer is separated and the solvent evaporated to give 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.

  • Hydrolysis and Oxidation: The nitrated dichloride is first hydrolyzed to 2-chloro-4-fluoro-5-nitrobenzaldehyde. Subsequently, an oxidizing agent, such as 28% hydrogen peroxide, is added to the reaction mixture at 50°C and reacted for 4 hours to yield the final product, this compound.

  • Purification: The crude product is purified by recrystallization from an ethanol/water mixture.

Route 3: General Protocol for the Synthesis from 2-chloro-4-fluorobenzotrichloride [4][6]

  • Nitration: 2-chloro-4-fluorobenzotrichloride is slowly added to a pre-cooled mixture of sulfuric acid and nitric acid, maintaining the temperature between 0-10°C. The reaction is monitored by chromatography. Upon completion, the mixture is poured into ice water to precipitate the intermediate, 2-chloro-4-fluoro-5-nitrobenzotrichloride, which is then isolated by filtration or extraction.

  • Hydrolysis: The isolated 2-chloro-4-fluoro-5-nitrobenzotrichloride is hydrolyzed to the final product. In one method, the intermediate is heated in 80% sulfuric acid at 100-110°C for about 3 hours. After cooling and dilution with water, the product is extracted with ethyl acetate. Evaporation of the solvent yields the desired this compound. Alternatively, hydrolysis can be carried out using water in the presence of a catalyst like ferric chloride at elevated temperatures (e.g., 65-85°C).

Mandatory Visualizations

Reaction Workflows

G cluster_0 Route 1: Nitration of 2-chloro-4-fluorobenzoic acid cluster_1 Route 2: From 2-chloro-4-fluorotoluene cluster_2 Route 3: From 2-chloro-4-fluorobenzotrichloride A1 2-chloro-4-fluorobenzoic acid B1 Nitration (HNO3, H2SO4) A1->B1 C1 This compound B1->C1 A2 2-chloro-4-fluorotoluene B2 Photochlorination A2->B2 C2 2-chloro-4-fluorobenzylidene dichloride B2->C2 D2 Nitration C2->D2 E2 2-chloro-4-fluoro-5-nitrobenzylidene dichloride D2->E2 F2 Hydrolysis & Oxidation E2->F2 G2 This compound F2->G2 A3 2-chloro-4-fluorobenzotrichloride B3 Nitration A3->B3 C3 2-chloro-4-fluoro-5-nitrobenzotrichloride B3->C3 D3 Hydrolysis C3->D3 E3 This compound D3->E3

Caption: Overview of the three main synthetic routes.

Reaction Mechanism

G cluster_mech Mechanism: Electrophilic Aromatic Nitration HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ StartingMaterial 2-chloro-4-fluoro- benzoic acid SigmaComplex Arenium Ion Intermediate (Sigma Complex) StartingMaterial->SigmaComplex + NO₂⁺ Product 2-chloro-4-fluoro-5-nitro- benzoic acid SigmaComplex->Product - H⁺ (to HSO₄⁻)

Caption: General mechanism of electrophilic aromatic nitration.

This guide provides a foundational understanding of the synthesis of this compound. For further details and specific safety information, it is crucial to consult the primary literature and safety data sheets for all chemicals involved.

References

Structural Analysis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of the available structural and physicochemical data for 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a polysubstituted aromatic carboxylic acid with the chemical formula C₇H₃ClFNO₄. The molecular structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, a fluorine atom, and a nitro group.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

A comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD), did not yield a definitive single-crystal X-ray diffraction study for this compound. Therefore, precise bond lengths, bond angles, and torsion angles from experimental crystallographic data are not available at this time.

Physicochemical Properties

A summary of the available physicochemical data is presented in Table 1. This information has been compiled from various chemical supplier databases and patent literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₃ClFNO₄
Molecular Weight219.55 g/mol [1]
Melting Point146-150 °C[2]
Boiling Point364.2 ± 42.0 °C at 760 mmHg[2]
Density1.7 ± 0.1 g/cm³[2]
pKa2.32 ± 0.12 (Predicted)[3]
SolubilitySoluble in methanol[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. The following sections summarize the available information.

NMR Spectroscopy

One public database indicates the availability of a ¹⁹F NMR spectrum for this compound, though access to the full spectrum requires a subscription.[5]

Infrared (IR) Spectroscopy

A definitive, publicly available, and assigned experimental FT-IR spectrum for this compound has not been identified.

Mass Spectrometry

Specific experimental mass spectrometry data for this compound is not available in the searched literature.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the nitration of 2-chloro-4-fluorobenzoic acid.[6][7] Several patents describe variations of this process.

General Synthetic Workflow:

Synthesis_Workflow Start 2-Chloro-4-fluorobenzoic acid Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Product This compound Nitration->Product

Caption: General synthesis workflow for this compound.

Example Synthetic Protocol

A representative, though not exhaustive, synthetic protocol based on patent literature is as follows.[4] Note: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up Reactant Dissolve 2-chloro-4-fluorobenzoic acid in concentrated H2SO4 Cooling Cool mixture to 0-5 °C Reactant->Cooling Addition Slowly add nitrating agent (e.g., fuming nitric acid) Cooling->Addition Stirring Stir at low temperature Addition->Stirring Quench Pour reaction mixture onto ice Stirring->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water Filter->Wash Dry Dry the solid product Wash->Dry

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Gaps and Future Work

This technical guide highlights the significant lack of publicly available, detailed experimental data for the structural analysis of this compound. To provide a more comprehensive understanding of this molecule, the following experimental work is required:

  • Single-crystal X-ray diffraction: To determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

  • Comprehensive NMR analysis: Including ¹H, ¹³C, and ¹⁹F NMR spectroscopy with full assignment of all signals.

  • FT-IR and Raman spectroscopy: To identify characteristic vibrational modes.

  • High-resolution mass spectrometry: To confirm the exact mass and fragmentation patterns.

  • Computational modeling: To complement experimental data and provide further insights into the electronic structure and reactivity.

Conclusion

This compound is a valuable chemical intermediate. However, a comprehensive public repository of its structural and spectroscopic data is currently lacking. Further experimental investigation is necessary to fully characterize this compound and provide the detailed structural insights required by the scientific and industrial research communities.

References

A Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoic Acid (CAS: 114776-15-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoro-5-nitrobenzoic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent herbicide, saflufenacil. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its toxicological profile. Furthermore, it delves into the mechanism of action of its principle derivative, saflufenacil, a protoporphyrinogen IX oxidase (PPO) inhibitor, and furnishes detailed experimental protocols for assessing PPO inhibition and herbicidal efficacy. This document is intended to serve as a valuable resource for researchers in agrochemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a crystalline powder, appearing as a white to yellow solid. It is soluble in methanol.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 114776-15-7[2]
Molecular Formula C₇H₃ClFNO₄[2]
Molecular Weight 219.55 g/mol
Melting Point 146-150 °C[2]
Boiling Point 364.2 ± 42.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
Flash Point 174.0 ± 27.9 °C[2]
pKa 2.32 ± 0.12 (Predicted)[3]
Physical Form Crystal - Powder
Color White - Yellow
Solubility Soluble in methanol[1]

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature. A common method involves the nitration of 2-chloro-4-fluorobenzoic acid.[4]

Experimental Protocol: Nitration of 2-Chloro-4-fluorobenzoic Acid

This protocol is adapted from established synthesis methods.[1]

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Crushed ice

  • Ice water

Procedure:

  • In a reaction flask, add 50 g of concentrated sulfuric acid.

  • In batches, add 10 g of 2-chloro-4-fluorobenzoic acid to the sulfuric acid while stirring.

  • Stir the reaction mixture at 25°C for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and dropwise, add 5 g of fuming nitric acid, ensuring the reaction temperature is maintained between -5 and 8°C.

  • Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material (e.g., by HPLC) until the content of 2-chloro-4-fluorobenzoic acid is less than 0.5%.

  • Slowly pour the reaction mixture into 80 g of crushed ice.

  • Collect the precipitated solid product by filtration.

  • Wash the filter cake with 30 g of ice water.

  • Air-dry the solid product at 65°C to yield this compound.

This procedure typically results in a high yield and purity of the final product.[1]

Applications and Mechanism of Action

The primary application of this compound is as a crucial intermediate in the synthesis of saflufenacil, a broad-spectrum herbicide.[5] Saflufenacil functions by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.

Signaling Pathway of PPO Inhibition

The inhibition of PPO by saflufenacil disrupts the normal tetrapyrrole biosynthesis pathway in plants. This leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which cause lipid peroxidation, leading to rapid cell membrane disruption and ultimately, plant cell death.

Figure 1: Mechanism of action of Saflufenacil, a PPO inhibitor.

Experimental Protocols

Given that this compound is a precursor to a PPO inhibitor, relevant experimental procedures for researchers would involve assessing PPO inhibition and evaluating herbicidal or cytotoxic activity.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against PPO.[6]

Materials:

  • PPO enzyme preparation (from a plant or other source)

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% Tween 20)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the test compound in the chosen solvent.

    • Prepare the protoporphyrinogen IX substrate solution immediately before use. This is often done by reducing protoporphyrin IX with sodium amalgam under an inert atmosphere.[6]

  • Assay Setup:

    • Add 180 µL of assay buffer to each well of the microplate.

    • Add 2 µL of the test compound dilution or solvent control (for 0% inhibition) to the appropriate wells.

    • Add 10 µL of the PPO enzyme preparation to each well. Include a "no-enzyme" control.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of the freshly prepared protoporphyrinogen IX substrate to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader (e.g., excitation at ~405 nm, emission at ~630 nm).

    • Measure the fluorescence intensity kinetically over 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.

    • Determine the percent inhibition relative to the solvent control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

PPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Dilutions D Dispense Assay Buffer, Compound, and Enzyme into 96-well plate A->D B Prepare PPO Enzyme Solution B->D C Prepare Protoporphyrinogen IX (Substrate) E Initiate Reaction with Substrate Addition C->E D->E F Kinetic Fluorescence Measurement E->F G Calculate Reaction Rates F->G H Determine Percent Inhibition G->H I Calculate IC₅₀ Value H->I

Figure 2: Workflow for the in vitro PPO inhibition assay.
Whole-Plant Herbicidal Efficacy Assay

This protocol outlines a general procedure for assessing the herbicidal effects of a compound on whole plants.

Materials:

  • Test plants (e.g., a susceptible weed species) grown in pots

  • Test compound formulated for application (e.g., dissolved in a suitable solvent with a surfactant)

  • Calibrated sprayer

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Growth:

    • Grow the test plants from seed in a standardized soil mix until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a series of dilutions of the test compound to achieve the desired application rates (e.g., in g/ha).

    • Include a control group treated only with the solvent and surfactant.

    • Apply the formulations evenly to the foliage of the plants using a calibrated sprayer.

  • Post-Application Care and Observation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection and Analysis:

    • At the end of the observation period, visually assess the percentage of plant injury (0% = no effect, 100% = plant death).

    • For quantitative analysis, harvest the above-ground biomass and determine the fresh and/or dry weight.

    • Calculate the percentage of growth reduction relative to the untreated control plants.

    • Determine the GR₅₀ (dose causing 50% growth reduction) or ED₅₀ (dose causing 50% control) by fitting the data to a dose-response curve.

Toxicology and Safety

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • Wash skin thoroughly after handling.[9]

  • Use only outdoors or in a well-ventilated area.[8]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[9]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

  • If swallowed: Call a poison center or doctor if you feel unwell.[7]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7][9]

Conclusion

This compound is a valuable building block in the synthesis of agrochemicals, most notably the herbicide saflufenacil. Its chemistry and the biological activity of its derivatives are of significant interest to researchers in the fields of pesticide and drug discovery. This guide provides a foundational understanding of this compound, its synthesis, and methods for evaluating the biological activity of its derivatives, thereby serving as a practical resource for the scientific community.

References

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Application in Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, outlines its synthesis, and discusses its primary application in the development of the herbicide saflufenacil. A thorough understanding of this compound is crucial for professionals involved in agrochemical research and organic synthesis.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a chlorine atom, a fluorine atom, and a nitro group, which contribute to its reactivity and utility as a synthetic building block.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 219.56 g/mol [1]
Chemical Formula C₇H₃ClFNO₄
CAS Number 114776-15-7[1]
Melting Point 146-150 °C[2]
Boiling Point 364.2 °C at 760 mmHg
Appearance Light yellow crystal or white to yellow powder[2]
Purity Typically >97%

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in the patent literature. One common method involves the nitration of a substituted toluene, followed by oxidation. The following is a generalized experimental protocol based on patent descriptions.

Experimental Protocol: Synthesis from 2-Chloro-4-fluorotoluene

This protocol is a composite of methods described in patent literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Photochlorination of 2-Chloro-4-fluorotoluene

  • Reaction Setup: A reaction vessel equipped with a light source (e.g., UV lamp or high-pressure mercury lamp), a gas inlet, a condenser, and a stirrer is charged with 2-chloro-4-fluorotoluene.

  • Chlorination: Chlorine gas is introduced into the reaction vessel while irradiating the mixture with the light source. The reaction temperature is maintained between 60-100°C.

  • Monitoring: The reaction is monitored by gas chromatography (GC) until the desired conversion to 2-chloro-4-fluorobenzylidene dichloride is achieved.

  • Work-up: Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine. The crude 2-chloro-4-fluorobenzylidene dichloride is then purified, typically by distillation under reduced pressure.

Step 2: Nitration of 2-Chloro-4-fluorobenzylidene dichloride

  • Reaction Setup: A mixture of sulfuric acid and fuming nitric acid (mixed acid) is prepared in a reaction vessel cooled in an ice bath.

  • Addition of Substrate: The purified 2-chloro-4-fluorobenzylidene dichloride from Step 1 is added dropwise to the mixed acid, maintaining the reaction temperature between 0-30°C. The molar ratio of fuming nitric acid to the dichloride is typically in the range of 1-1.8:1.

  • Reaction: The mixture is stirred at a controlled temperature until the nitration is complete, as monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The solid is collected by filtration, washed with cold water, and dried.

Step 3: Hydrolysis and Oxidation to this compound

  • Hydrolysis: The crude 2-chloro-4-fluoro-5-nitrobenzylidene dichloride from Step 2 is hydrolyzed to the corresponding benzaldehyde. This can be achieved by heating in the presence of a suitable solvent such as formic acid, acetic acid, sulfuric acid, or hydrochloric acid, at a temperature ranging from 50-130°C. Catalysts like zinc chloride, iron chloride, or aluminum chloride may be employed.

  • Oxidation: An oxidizing agent is then added to the reaction mixture to oxidize the intermediate benzaldehyde to the carboxylic acid.

  • Isolation and Purification: The reaction mixture is filtered, and the crude this compound is isolated. It is then purified by recrystallization from a suitable solvent to yield the final product.

Application in Herbicide Synthesis: The Case of Saflufenacil

The primary industrial application of this compound is as a key intermediate in the synthesis of the herbicide saflufenacil. Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), which plays a critical role in the chlorophyll biosynthesis pathway in plants.

Logical Workflow: From Intermediate to Herbicide

The following diagram illustrates the synthetic logic for the production of saflufenacil, highlighting the central role of this compound.

G A This compound B Reduction of Nitro Group A->B e.g., Fe/AcOH C 2-Chloro-4-fluoro-5-aminobenzoic acid B->C D Coupling Reaction C->D with pyrimidinedione derivative E Saflufenacil D->E

Caption: Synthetic pathway from this compound to saflufenacil.

Mechanism of Action of Saflufenacil: A Signaling Pathway Perspective

While this compound itself is not biologically active in the same manner as its derivative, understanding the mechanism of action of saflufenacil provides critical context for its importance. Saflufenacil exerts its herbicidal effects by inhibiting the PPO enzyme.[3][4] This inhibition disrupts the tetrapyrrole biosynthetic pathway, leading to an accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is oxidized to protoporphyrin IX.[5] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid cell membrane disruption and plant death.[3][5]

Signaling Pathway of Saflufenacil-Induced Phytotoxicity

The following diagram visualizes the signaling cascade initiated by the inhibition of PPO by saflufenacil.

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen_IX PPO PPO Protoporphyrinogen_IX->PPO Substrate Protoporphyrinogen_IX_acc Protoporphyrinogen IX Accumulation Protoporphyrinogen_IX->Protoporphyrinogen_IX_acc Leakage Protoporphyrin_IX Protoporphyrin_IX PPO->Protoporphyrin_IX Product Saflufenacil Saflufenacil Saflufenacil->PPO Inhibition Protoporphyrin_IX_cyt Protoporphyrin IX Protoporphyrinogen_IX_acc->Protoporphyrin_IX_cyt Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyt->ROS Photosensitization (Light, O2) Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mechanism of action of saflufenacil via PPO inhibition.

References

2-chloro-4-fluoro-5-nitrobenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 114776-15-7), a compound often utilized as a pharmaceutical intermediate.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation (H315).[2][3]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[2][3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][3]

The signal word for this chemical is "Warning".[2][3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C7H3ClFNO4[2][4]
Molecular Weight 219.55 g/mol [2][4]
Physical State Solid, Powder, Crystals[5]
Color White to Yellow[5]
Melting Point 126°C (lit.)[5]
Solubility Soluble in methanol[1][5]
Vapor Pressure 6.08E-06 mmHg at 25°C[5]

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. However, the primary toxicological concerns are related to its irritant properties.

Toxicological EndpointFindingClassification
Acute Toxicity (Oral, Dermal, Inhalation) No data availableNot classified
Skin Corrosion/Irritation Causes skin irritationSkin Irrit. 2
Serious Eye Damage/Irritation Causes serious eye irritationEye Irrit. 2
Respiratory or Skin Sensitization No data availableNot classified
Germ Cell Mutagenicity No data availableNot classified
Carcinogenicity No data availableNot classified
Reproductive Toxicity No data availableNot classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationSTOT SE 3
Specific Target Organ Toxicity (Repeated Exposure) No data availableNot classified
Aspiration Hazard Not applicable (Solid)Not classified

Experimental Protocols: Safe Handling and Storage

The following protocols are based on standard best practices for handling hazardous chemicals and information extracted from safety data sheets.

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3][6]

  • Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[6][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a face shield.Protects against splashes and dust that can cause serious eye irritation.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat or disposable gown, and closed-toe shoes.Prevents skin contact which may cause irritation.[6]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is recommended if ventilation is inadequate or when handling large quantities.Minimizes the inhalation of dust, which can cause respiratory irritation.[6]
Handling Procedures
  • Avoid all personal contact, including the inhalation of dust.[8]

  • Avoid the formation and accumulation of dust.[9]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Keep containers tightly closed when not in use.[6]

Storage Procedures
  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep the container tightly closed.[3][4]

  • Store locked up.[3][5]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[7]

Emergency Procedures

First-Aid Measures

The following first-aid measures should be taken in case of exposure:

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][7]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with skin and eyes.[8][9]

  • Environmental Precautions: Prevent the product from entering drains.[9]

  • Containment and Cleanup: Use dry clean-up procedures to avoid generating dust. Sweep up, shovel, or vacuum the spilled material and place it into a suitable, labeled container for disposal.[8][9] Wash the affected area with large amounts of water.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: The material is not combustible, but containers may burn.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[5] It is recommended to use a licensed professional waste disposal service.[9] Do not allow the product to enter drains.[9]

Visualization of Safety Protocols

Risk Assessment and Control Workflow

Risk Assessment and Control Workflow cluster_assessment Risk Assessment cluster_control Control Measures Identify Hazards Identify Hazards (Skin/Eye/Respiratory Irritant) Evaluate Exposure Evaluate Exposure Potential (Inhalation, Dermal) Identify Hazards->Evaluate Exposure Assess Risks Assess Risks to Personnel Evaluate Exposure->Assess Risks Engineering Controls Implement Engineering Controls (Fume Hood, Eyewash Station) Assess Risks->Engineering Controls Mitigate Administrative Controls Establish Safe Work Practices (SOPs, Training) Engineering Controls->Administrative Controls PPE Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative Controls->PPE Handling Handling PPE->Handling Proceed with Caution

Caption: Workflow for assessing and controlling risks associated with handling the chemical.

First-Aid Response Process

First-Aid Response for Exposure cluster_routes Exposure Route Exposure Event Exposure Event Inhalation Inhalation Exposure Event->Inhalation Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Fresh Air Move to Fresh Air Inhalation->Fresh Air Wash Skin Wash with Soap and Water Skin Contact->Wash Skin Rinse Eyes Rinse with Water (15 min) Eye Contact->Rinse Eyes Seek Medical Attention Seek Medical Attention if symptoms persist Fresh Air->Seek Medical Attention Wash Skin->Seek Medical Attention Rinse Eyes->Seek Medical Attention

Caption: Decision process for first-aid response following an exposure event.

References

A Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data for 2-chloro-4-fluoro-5-nitrobenzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes the known qualitative solubility and presents detailed experimental protocols for determining solubility, in the absence of publicly available quantitative data.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative in nature and is summarized in the table below.

Organic SolventTemperatureSolubility
MethanolRoom TemperatureSoluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble

Note: The term "soluble" indicates that the solute dissolves in the solvent, but does not provide information on the concentration of a saturated solution. "Slightly soluble" suggests that a small amount of the solute will dissolve in the solvent. For many applications, particularly in drug development and process chemistry, determining the precise quantitative solubility is crucial. The experimental protocols outlined in the following section provide a framework for obtaining this critical data.

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of a solid compound, such as this compound, in an organic solvent. These methods can be adapted to provide both qualitative and quantitative solubility data.

Qualitative Solubility Determination

This method is a rapid approach to assess whether a compound is soluble, partially soluble, or insoluble in a particular solvent at a given temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Water bath or heating block (for temperature control)

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.

  • If the solid has not completely dissolved, continue to add the solvent in 1 mL increments, with vigorous agitation after each addition, up to a total volume of 5 mL.

  • Observe the solution after each addition. Note if the solid dissolves completely, partially, or remains insoluble.

  • For temperature-dependent studies, the test tubes can be placed in a water bath or on a heating block set to the desired temperature.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • High-purity organic solvent

  • Scintillation vials or other sealable containers

  • Analytical balance

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve.

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a constant temperature shaker or incubator and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with a known volume of the solvent.

  • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • The solubility is then calculated and typically expressed in units such as mg/mL, g/100mL, or mol/L.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Workflow start_qual Add 10-20 mg of Compound to Test Tube add_solvent_qual Add 1 mL of Solvent start_qual->add_solvent_qual agitate_qual Vigorous Agitation (1-2 min) add_solvent_qual->agitate_qual observe_qual Visual Observation agitate_qual->observe_qual decision_qual Completely Dissolved? observe_qual->decision_qual soluble Soluble decision_qual->soluble Yes add_more_solvent Add Solvent up to 5 mL decision_qual->add_more_solvent No observe_again Observe Solubility add_more_solvent->observe_again insoluble Partially Soluble or Insoluble observe_again->insoluble

Caption: Workflow for qualitative solubility determination.

G cluster_quantitative Quantitative Solubility Workflow (Equilibrium Method) start_quant Add Excess Compound to Solvent equilibrate Equilibrate with Agitation (24-72h at Constant T) start_quant->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Concentration analyze->calculate

Caption: Workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-chloro-4-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions pertaining to 2-chloro-4-fluoro-5-nitrobenzoic acid. A notable focus is placed on the synthesis of this compound via the nitration of 2-chloro-4-fluorobenzoic acid, a reaction for which substantial data exists. This document also presents a theoretical analysis of other potential electrophilic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the existing substituents on the aromatic ring are examined to predict the regioselectivity of these hypothetical reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in their understanding and potential application of this chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique arrangement of electron-withdrawing groups on the benzene ring, which can influence the course of further chemical transformations. Understanding the electrophilic substitution reactions of this compound and its precursors is crucial for the design of novel synthetic routes and the development of new chemical entities. This guide synthesizes available data on the synthesis of this compound and provides a predictive framework for its further electrophilic functionalization.

Synthesis of this compound via Electrophilic Nitration

The most well-documented electrophilic substitution reaction related to this compound is its synthesis through the nitration of 2-chloro-4-fluorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution where the nitronium ion (NO₂⁺) acts as the electrophile.

Reaction Scheme

G 2-chloro-4-fluorobenzoic_acid 2-chloro-4-fluorobenzoic acid 2-chloro-4-fluoro-5-nitrobenzoic_acid This compound 2-chloro-4-fluorobenzoic_acid->2-chloro-4-fluoro-5-nitrobenzoic_acid Nitration HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->2-chloro-4-fluoro-5-nitrobenzoic_acid

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the nitration of 2-chloro-4-fluorobenzoic acid based on reported experimental findings.

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-chloro-4-fluorobenzoic acidFuming nitric acid, Concentrated sulfuric acid-5 to 85 - 897.197.2[1]
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

  • To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

  • Gradually add 10 g of 2-chloro-4-fluorobenzoic acid to the flask while stirring.

  • Maintain the reaction mixture at 25°C for 1 hour.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.

  • Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material until its content is less than 0.5%.

  • Carefully pour the reaction mixture into 80 g of crushed ice.

  • Collect the precipitated solid product by filtration.

  • Wash the filter cake with 30 g of ice water.

  • Dry the solid product at 65°C to obtain the final product.[1]

Theoretical Analysis of Further Electrophilic Substitution Reactions

Direct experimental data for other electrophilic substitution reactions on this compound is scarce in the scientific literature. This is primarily due to the highly deactivated nature of the aromatic ring. The presence of three strong electron-withdrawing groups (–Cl, –F, –NO₂, and –COOH) significantly reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

Analysis of Substituent Directing Effects

The regioselectivity of any potential electrophilic substitution reaction would be governed by the directing effects of the existing substituents.

  • -COOH (Carboxylic Acid): A deactivating group and a meta-director.

  • -NO₂ (Nitro): A strongly deactivating group and a meta-director.

  • -Cl (Chloro): A deactivating group but an ortho, para-director.

  • -F (Fluoro): A deactivating group but an ortho, para-director.

The directing effects of these groups on the this compound ring are illustrated below.

G cluster_0 Directing Effects on this compound ring C1 C C2 C COOH COOH C1->COOH C3 C Cl Cl C2->Cl C4 C H3 H C3->H3 C5 C F F C4->F C6 C NO2 NO₂ C5->NO2 H6 H C6->H6 COOH->C3 meta COOH->C5 meta Cl->C4 para Cl->C6 ortho F->C1 ortho F->C3 ortho F->C5 meta NO2->C1 meta NO2->C3 meta

Caption: Directing effects of substituents on the aromatic ring.

The only available positions for substitution are C3 and C6. Both positions are meta to the strongly deactivating nitro and carboxylic acid groups. The fluorine atom directs ortho to C3, and the chlorine atom directs ortho to C6. Given the strong deactivating nature of all substituents, forcing an electrophilic substitution reaction would be exceptionally challenging.

Predicted Reactivity for Other Electrophilic Substitutions
  • Halogenation: Due to the deactivated ring, harsh conditions such as high temperatures and a strong Lewis acid catalyst would be necessary. Substitution, if it occurs, would likely be slow and low-yielding. The position of substitution would be a complex outcome of the competing directing effects.

  • Sulfonation: This reaction would require fuming sulfuric acid (H₂SO₄·SO₃) at elevated temperatures. The strongly acidic conditions could also lead to side reactions.

  • Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings. The carbocation intermediates are highly destabilized, and the Lewis acid catalysts can complex with the electron-rich substituents (like the carbonyl oxygen of the carboxylic acid), further deactivating the ring.

Conclusion

The electrophilic substitution chemistry of this compound is dominated by its synthesis via the nitration of its precursor, 2-chloro-4-fluorobenzoic acid. This reaction proceeds in high yield under controlled conditions. Further electrophilic substitution on the this compound molecule is theoretically challenging due to the presence of multiple deactivating groups. Any attempts at such reactions would require extreme conditions and are expected to result in low yields. The analysis of substituent effects provides a framework for predicting the regiochemical outcome of such transformations, should they be attempted. This guide provides drug development professionals and researchers with the necessary data and theoretical understanding to work with this important chemical intermediate.

References

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-4-fluoro-5-nitrobenzoic acid, with the CAS number 114776-15-7, is a valuable synthetic intermediate in the fields of agrochemicals and pharmaceuticals. Its trifunctionalized aromatic ring provides a versatile scaffold for the synthesis of a variety of complex molecules. This technical guide offers an in-depth overview of its commercial availability, key synthetic applications, and its role in the development of bioactive compounds.

Commercial Availability

A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing needs. The purity of the commercially available compound is typically high, often exceeding 97%, with some suppliers offering grades of 99% or higher, which is crucial for pharmaceutical applications.[1][2][3] The compound is generally available as a white to light yellow crystalline powder.[1]

For researchers requiring smaller quantities, several suppliers offer the compound in gram-level packaging. For larger-scale drug development and manufacturing, kilograms and bulk quantities are also readily available from various manufacturers and distributors.

Below is a summary of representative commercial suppliers of this compound:

SupplierPurityAvailable Quantities
Sigma-Aldrich97%1g, 5g, 10g
TCI America>98.0%5g, 25g
Kinsotech≥99%Sample, wholesale
ChemUniverse96%1g, 5g, 10g, Bulk
NINGBO INNO PHARMCHEM CO.,LTD.≥99.0%Not specified
Beijing Sinsteck Technology Co., Ltd.98%Kilogram, 100 Kilogram/Month
BLD PharmResearch Use OnlyNot specified

Physicochemical Properties

PropertyValue
CAS Number 114776-15-7
Molecular Formula C₇H₃ClFNO₄
Molecular Weight 219.55 g/mol
Appearance White to light yellow crystalline powder
Melting Point 146-150 °C[3]
Boiling Point 364.2 °C[1]
Density 1.689 g/cm³[3]
Solubility Soluble in methanol[3]

Applications in Synthesis

This compound serves as a critical building block for the synthesis of both agrochemicals and pharmaceuticals. Its utility stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Synthesis of the Herbicide Saflufenacil

A primary application of this compound is in the production of the herbicide saflufenacil. The benzoic acid is a key intermediate in the multi-step synthesis of this potent agrochemical.

Experimental Protocol: Nitration of 2-chloro-4-fluorobenzoic acid to synthesize this compound

This protocol describes the synthesis of the title compound, a key step in the overall synthesis of saflufenacil.

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Crushed ice

  • Ice water

Procedure:

  • To a reaction flask, add 50 g of concentrated sulfuric acid.

  • In batches, add 10 g of 2-chloro-4-fluorobenzoic acid to the sulfuric acid while stirring.

  • Stir the mixture at 25°C for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and dropwise, add 5 g of fuming nitric acid, ensuring the reaction temperature is maintained between -5 and 8°C.

  • Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material (e.g., by HPLC) until its content is less than 0.5%.

  • Slowly pour the reaction mixture into 80 g of crushed ice to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the filter cake with 30 g of ice water.

  • Air-dry the solid at 65°C to obtain this compound.

This procedure has been reported to yield the product in high purity and yield.[4]

Below is a workflow diagram illustrating the synthesis of Saflufenacil, highlighting the role of this compound.

G cluster_synthesis Synthesis of Saflufenacil 2_chloro_4_fluorobenzoic_acid 2-Chloro-4-fluorobenzoic Acid nitration Nitration 2_chloro_4_fluorobenzoic_acid->nitration 2_chloro_4_fluoro_5_nitrobenzoic_acid This compound nitration->2_chloro_4_fluoro_5_nitrobenzoic_acid reduction Reduction of Nitro Group 2_chloro_4_fluoro_5_nitrobenzoic_acid->reduction amino_intermediate 5-Amino-2-chloro-4-fluorobenzoic Acid reduction->amino_intermediate further_steps Further Synthetic Steps amino_intermediate->further_steps saflufenacil Saflufenacil further_steps->saflufenacil

Caption: Synthetic pathway of Saflufenacil from 2-chloro-4-fluorobenzoic acid.

Synthesis of the Antifungal Agent Albaconazole

In the realm of pharmaceuticals, this compound is a crucial intermediate in the synthesis of Albaconazole, a broad-spectrum triazole antifungal agent.[5] Albaconazole has shown potent activity against a wide range of pathogenic fungi.[1]

The synthesis of Albaconazole is a multi-step process where the structural features of this compound are elaborated to construct the final complex molecule. A general workflow for the synthesis of Albaconazole from this intermediate is depicted below.

G cluster_synthesis General Workflow for Albaconazole Synthesis start This compound activation Carboxylic Acid Activation (e.g., to acyl chloride) start->activation amination Amidation activation->amination reduction Nitro Group Reduction amination->reduction cyclization Heterocycle Formation reduction->cyclization side_chain Side Chain Introduction cyclization->side_chain albaconazole Albaconazole side_chain->albaconazole

Caption: Key transformations in the synthesis of Albaconazole.

Mechanism of Action of Albaconazole: Inhibition of Ergosterol Biosynthesis

Albaconazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is a crucial cytochrome P450-dependent enzyme in the biosynthesis of ergosterol.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Albaconazole leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.

The signaling pathway illustrating the mechanism of action of Albaconazole is presented below.

G cluster_pathway Mechanism of Action of Albaconazole albaconazole Albaconazole lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) albaconazole->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Catalyzes conversion to disruption Membrane Disruption & Fungal Cell Death lanosterol_demethylase->disruption Inhibition leads to lanosterol Lanosterol lanosterol->lanosterol_demethylase Substrate fungal_cell_membrane Fungal Cell Membrane ergosterol->fungal_cell_membrane Essential component of

Caption: Inhibition of ergosterol biosynthesis by Albaconazole.

Building Block for Heterocyclic Scaffolds

The reactivity of the chloro, fluoro, and nitro groups, along with the carboxylic acid, makes this compound a versatile starting material for the synthesis of various heterocyclic compounds. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active molecules. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been utilized in the synthesis of potential next-generation antibacterials.[7]

Conclusion

This compound is a commercially accessible and highly valuable intermediate for the synthesis of important agrochemical and pharmaceutical products. Its well-defined reactivity allows for its incorporation into complex molecular architectures, as exemplified by the production of saflufenacil and Albaconazole. For researchers and professionals in drug development, this compound offers a versatile starting point for the creation of novel bioactive molecules and libraries of heterocyclic compounds. A thorough understanding of its properties, suppliers, and synthetic applications is essential for its effective utilization in research and development endeavors.

References

A Historical and Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and principal synthetic routes to 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following sections provide a detailed examination of the core methodologies, complete with experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients and herbicides. Its preparation has been approached through several distinct chemical pathways, each with its own set of advantages and challenges. This document outlines three primary historical methods for its synthesis: the direct nitration of 2-chloro-4-fluorobenzoic acid, a multi-step synthesis commencing from 2-chloro-4-fluorotoluene, and a route involving the nitration and subsequent hydrolysis of a benzotrichloride intermediate.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound has historically been dominated by three main strategies. The choice of route often depends on the availability of starting materials, desired purity, and scalability. Below is a summary of the quantitative data associated with these methods.

Synthesis RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Melting Point (°C)
Route 1: Nitration 2-Chloro-4-fluorobenzoic acidConcentrated H₂SO₄, Fuming HNO₃-5 to 8°C97.197.2151-154[1]
Route 2: Multi-Step 2-Chloro-4-fluorotoluenePhotochlorination, Mixed Acid, H₂O₂Multi-step>80 (overall)99.1 - 99.2Not Specified
Route 3: Hydrolysis 2-Chloro-4-fluoro-5-nitrobenzotrichlorideH₂O, FeCl₃ (catalyst)65-85°C94.32 - 98.57Not Specified148-153[1]

Detailed Experimental Protocols and Methodologies

Route 1: Nitration of 2-Chloro-4-fluorobenzoic Acid

This method is a direct and common approach to introduce the nitro group onto the aromatic ring of 2-chloro-4-fluorobenzoic acid.

Experimental Protocol:

  • To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

  • In batches, add 10 g of 2-chloro-4-fluorobenzoic acid to the flask.

  • Stir the reaction mixture at 25°C for 1 hour.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.[2]

  • Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material until its content is less than 0.5%.

  • Upon completion, slowly pour the reaction mixture into 80 g of crushed ice.

  • Collect the precipitated solid product by filtration.

  • Wash the filter cake with 30 g of ice water.

  • Dry the product at 65°C to yield the final this compound.[2]

Logical Relationship Diagram for Route 1

G A 2-Chloro-4-fluorobenzoic acid C Nitration (-5 to 8°C) A->C B Mixed Acid (H₂SO₄ + HNO₃) B->C D This compound C->D

Caption: Nitration of 2-chloro-4-fluorobenzoic acid.

Route 2: Multi-Step Synthesis from 2-Chloro-4-fluorotoluene

This pathway involves a series of reactions, beginning with the functionalization of the methyl group, followed by nitration and final oxidation to the carboxylic acid.[3]

Experimental Protocol:

  • Photochlorination: Subject 2-chloro-4-fluorotoluene to photochlorination to synthesize 2-chloro-4-fluorobenzylidene dichloride.[3]

  • Nitration:

    • Transfer the photochlorination product to a nitration vessel containing chloroform and concentrated sulfuric acid.

    • Cool the mixture to 0°C and add a pre-made mixed acid (concentrated sulfuric acid and fuming nitric acid in a 2:1 mass ratio) dropwise, keeping the temperature below 5°C.[3]

    • Maintain the temperature for 1 hour after the addition is complete.

  • Hydrolysis and Oxidation:

    • The resulting 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is then subjected to hydrolysis, for instance, using formic acid or acetic acid, which can be followed by oxidation.[3]

    • In one variation, after hydrolysis to the aldehyde, add water and cool to 50°C. Slowly add 28% hydrogen peroxide and maintain the temperature for 4 hours.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter the crude product.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[3]

Experimental Workflow for Route 2

G A 2-Chloro-4-fluorotoluene B Photochlorination A->B C 2-Chloro-4-fluorobenzylidene dichloride B->C D Mixed Acid Nitration C->D E 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride D->E F Hydrolysis & Oxidation E->F G This compound F->G

Caption: Multi-step synthesis from 2-chloro-4-fluorotoluene.

Route 3: Synthesis via Hydrolysis of 2-Chloro-4-fluoro-5-nitrobenzotrichloride

This approach involves the initial formation of a benzotrichloride intermediate, which is then nitrated and hydrolyzed to the final carboxylic acid.

Experimental Protocol:

  • Nitration of 2-chloro-4-fluorobenzotrichloride:

    • Prepare a sulfonitric mixture by adding red fuming nitric acid to concentrated sulfuric acid at a temperature below 5°C.

    • Add 2-chloro-4-fluorobenzotrichloride to the sulfonitric mixture over a period of two hours, maintaining the temperature between 5°C and 7°C.

  • Hydrolysis:

    • In a flask, combine 500.0 g of the mixed isomers of 2-chloro-4-fluoro-5-nitrobenzotrichloride and 2-chloro-4-fluoro-3-nitrobenzotrichloride with 122.9 g of water.

    • Add 5.6 g of ferric trichloride as a catalyst.

    • Stir the mixture vigorously while maintaining the temperature at 85°C for 3 hours after the initial 2-hour addition.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solid product to obtain a mixture of this compound and its isomer.

Signaling Pathway Diagram for Route 3

G A 2-Chloro-4-fluorobenzotrichloride B Nitration A->B C 2-Chloro-4-fluoro-5-nitrobenzotrichloride B->C D Hydrolysis (H₂O, FeCl₃) C->D E This compound D->E

Caption: Synthesis via hydrolysis of the benzotrichloride intermediate.

Conclusion

The synthesis of this compound can be achieved through several historically significant routes. The direct nitration of 2-chloro-4-fluorobenzoic acid offers a straightforward approach, while the multi-step synthesis from 2-chloro-4-fluorotoluene provides an alternative with high purity. The pathway involving the hydrolysis of the benzotrichloride intermediate is also a viable option. The selection of a particular method will be guided by factors such as starting material cost, desired scale of production, and the specific purity requirements of the final product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists and researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Saflufenacil from 2-chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of the herbicide saflufenacil, utilizing 2-chloro-4-fluoro-5-nitrobenzoic acid as a key starting material. The information is intended for use by qualified chemical researchers and professionals in the field of agrochemical development and organic synthesis.

Introduction

Saflufenacil is a potent, broad-spectrum herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor. Its synthesis involves a multi-step pathway beginning with the nitration of 2-chloro-4-fluorobenzoic acid to yield this compound. This precursor is then systematically converted through a series of intermediates to the final active ingredient. The following protocols outline the key transformations in this synthetic route.

Synthetic Pathway Overview

The synthesis of saflufenacil from this compound can be summarized in the following key steps:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form 2-chloro-4-fluoro-5-aminobenzoic acid.

  • Esterification: The carboxylic acid functionality of 2-chloro-4-fluoro-5-aminobenzoic acid is converted to its methyl ester, yielding methyl 2-chloro-4-fluoro-5-aminobenzoate.

  • Formation of the Pyrimidinedione Ring System: The methyl 2-chloro-4-fluoro-5-aminobenzoate is reacted with ethyl trifluoroacetoacetate and subsequently with methylamine hydrochloride to construct the core pyrimidinedione ring structure.

  • Hydrolysis and Sulfonylation: The ester is hydrolyzed back to a carboxylic acid, which is then condensed with N-isopropyl-N-methylsulfamide to yield the final product, saflufenacil.

G A This compound B 2-chloro-4-fluoro-5-aminobenzoic acid A->B Reduction C Methyl 2-chloro-4-fluoro-5-aminobenzoate B->C Esterification D Intermediate (1) C->D + Ethyl trifluoroacetoacetate E Intermediate (2) D->E + Methylamine hydrochloride F Methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate E->F Acylation G 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluorobenzoic acid F->G Hydrolysis H Saflufenacil G->H Sulfonylation

Synthetic pathway for saflufenacil.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of saflufenacil.

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
1. Formation of Intermediate (1)Methyl 2-chloro-4-fluoro-5-aminobenzoateIntermediate (1)Ethyl trifluoroacetoacetate, Toluene, Sodium hydroxide, 100°C, 2h90-[1]
2. Formation of Intermediate (2)Intermediate (1)Intermediate (2)Methylamine hydrochloride, o-xylene, 140°C, 4h92-[1]
3. Formation of Methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoateIntermediate (2)Methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoateEthyl chloroformate, N,N-dimethylformamide, Sodium methoxide, 100°C, 8h8598[2]
4. HydrolysisMethyl 2-chloro-4-fluoro-5-(...)-benzoate2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-4-fluorobenzoic acidConcentrated HCl, Dioxane, 90-95°C, 22-24h8697[3]
5. Final Sulfonylation2-chloro-5-(2,6-dioxo-4-(...))-benzoic acidSaflufenacilN-isopropyl-N-methylsulfamide, Toluene, Acetone, Water, Crystallization70-[3]

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium hydroxide (1N solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and glacial acetic acid.

  • With stirring, add iron powder (4.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and adjust the pH to 8 using a 1N sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4-fluoro-5-aminobenzoic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Add this compound, ethanol, and acetic acid to flask B Add iron powder A->B C Heat to reflux (100°C) for 2h B->C D Monitor by TLC C->D E Cool to RT and dilute with water D->E F Adjust pH to 8 with 1N NaOH E->F G Extract with ethyl acetate F->G H Wash with water and brine G->H I Dry over MgSO4 and concentrate H->I

Workflow for the reduction of this compound.
Protocol 2: Esterification of 2-chloro-4-fluoro-5-aminobenzoic acid

This protocol details the Fischer-Speier esterification to produce the methyl ester.

Materials:

  • 2-chloro-4-fluoro-5-aminobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-4-fluoro-5-aminobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

  • Maintain reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-chloro-4-fluoro-5-aminobenzoate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve aminobenzoic acid in methanol B Add concentrated H2SO4 A->B C Heat to reflux (~65°C) B->C D Monitor by TLC C->D E Cool and remove methanol D->E F Dissolve in ethyl acetate E->F G Wash with NaHCO3, water, and brine F->G H Dry over Na2SO4 and concentrate G->H

Workflow for the esterification of 2-chloro-4-fluoro-5-aminobenzoic acid.
Protocol 3: Synthesis of the Pyrimidinedione Intermediate

This protocol is a multi-step procedure starting from methyl 2-chloro-4-fluoro-5-aminobenzoate.[1]

Part A: Formation of Intermediate (1)

Materials:

  • Methyl 2-chloro-4-fluoro-5-aminobenzoate

  • Ethyl trifluoroacetoacetate

  • Toluene

  • Sodium hydroxide

  • Dilute hydrochloric acid (1 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 100g of methyl 2-chloro-4-fluoro-5-aminobenzoate and 108g of ethyl trifluoroacetoacetate in 500ml of toluene in a round-bottom flask.[1]

  • Add 9.8g of sodium hydroxide.[1]

  • Heat the mixture to 100°C and react for 2 hours.[1]

  • Cool to room temperature, wash with 1 M dilute hydrochloric acid, separate the layers, dry, and concentrate to obtain Intermediate (1).[1]

Part B: Formation of Intermediate (2)

Materials:

  • Intermediate (1)

  • Methylamine hydrochloride

  • o-Xylene

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Dissolve 150.1g of Intermediate (1) and 45g of methylamine hydrochloride in 500ml of o-xylene.[1]

  • Heat to 140°C and react for 4 hours.[1]

  • Cool to 0°C, and filter the crystallized product to obtain Intermediate (2).[1]

Part C: Formation of the Final Intermediate Ester

Materials:

  • Intermediate (2)

  • Ethyl chloroformate

  • N,N-dimethylformamide (DMF)

  • Sodium methoxide

  • Water

  • Round-bottom flask, magnetic stirrer, cooling bath, heating mantle, filtration apparatus

Procedure:

  • Dissolve 143.6g of Intermediate (2) in 400ml of N,N-dimethylformamide and cool to 0°C.[2]

  • Add 25.9g of sodium methoxide and react for 0.5 hours.[2]

  • Add 65.1g of ethyl chloroformate, raise the temperature to 100°C, and react for 8 hours.[2]

  • Cool to room temperature, add 800ml of water for crystallization, and filter to obtain methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dione-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl)benzoate.[2]

Protocol 4: Hydrolysis and Final Sulfonylation to Saflufenacil

This protocol outlines the final steps to produce saflufenacil.[3]

Part A: Hydrolysis

Materials:

  • Methyl 2-chloro-4-fluoro-5-(...)-benzoate

  • Concentrated hydrochloric acid

  • Dioxane

  • Water

  • Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus

Procedure:

  • To the reaction mass from the previous step, add 1000 mL of concentrated HCl.[3]

  • Heat the mixture to 90-95°C and stir for 22-24 hours.[3]

  • Distill off the dioxane under reduced pressure.[3]

  • Cool to 25-30°C and add 700 mL of water.[3]

  • Stir for 4-6 hours at 20-25°C to complete crystallization.[3]

  • Filter the product and wash with water.[3]

  • Disperse the wet compound in toluene and dry by azeotropic distillation.[3]

  • Cool to 20-25°C, stir for 3-4 hours, filter, and dry to obtain the carboxylic acid intermediate.[3]

Part B: Sulfonylation

Materials:

  • 2-chloro-5-(2,6-dioxo-4-(...))-benzoic acid intermediate

  • N-isopropyl-N-methylsulfamide

  • Toluene

  • Acetone

  • Water

  • Reaction vessel, magnetic stirrer, filtration apparatus

Procedure:

  • Charge a reaction vessel with the carboxylic acid intermediate and N-isopropyl-N-methylsulfamide in a suitable solvent such as toluene.

  • The condensation can be facilitated by the use of a suitable coupling agent or by converting the carboxylic acid to an acid chloride.

  • After the reaction is complete, the crude saflufenacil is isolated.

  • Dissolve the crude product in acetone.[3]

  • Slowly add water to induce crystallization.[3]

  • Stir for 4 hours to ensure complete crystallization.[3]

  • Filter the solid, wash, and dry under reduced pressure to obtain pure saflufenacil.[3]

References

Synthetic Routes to Derivatives of 2-Chloro-4-fluoro-5-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 2-chloro-4-fluoro-5-nitrobenzoic acid. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below focus on the preparation of amides and esters, as well as derivatives formed through nucleophilic aromatic substitution (SNAr).

Application Notes

This compound serves as a versatile scaffold for chemical library synthesis and drug discovery. The presence of multiple reactive sites allows for a variety of chemical transformations:

  • Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into esters, amides, and acyl chlorides. Amide derivatives are of particular interest in medicinal chemistry due to their presence in numerous biologically active molecules. Esterification can be used to modify the pharmacokinetic properties of a lead compound.

  • Aromatic Ring Substituents: The chloro and fluoro groups on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions compared to the chlorine atom. This allows for the regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of derivatives. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.

The synthetic strategies outlined in this document provide a foundation for the generation of diverse libraries of compounds for screening and lead optimization in drug development programs.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations of this compound.

Synthetic_Pathways A This compound B 2-Chloro-4-fluoro-5-nitrobenzoyl chloride A->B SOCl2 or (COCl)2 C N-Substituted Amides A->C R1R2NH, Coupling Agent or Microwave (direct) D Esters A->D R-OH, H+ E 2-(Alkyl/Aryl)amino-4-fluoro-5-nitrobenzoic acid A->E R1R2NH, Base (SNAr) B->C R1R2NH Amide_Synthesis_Workflow start Start step1 Dissolve this compound in anhydrous DCM with catalytic DMF start->step1 step2 Add SOCl2 or (COCl)2 at 0°C step1->step2 step3 Reflux for 2-4 hours step2->step3 step4 Concentrate under reduced pressure to obtain crude acyl chloride step3->step4 step6 Add acyl chloride solution at 0°C step4->step6 step5 Dissolve amine and base in anhydrous DCM step5->step6 step7 Stir at room temperature for 2-6 hours step6->step7 step8 Aqueous work-up (HCl, NaHCO3, brine) step7->step8 step9 Dry, filter, and concentrate step8->step9 step10 Purify by chromatography or recrystallization step9->step10 end End step10->end

Application of 2-chloro-4-fluoro-5-nitrobenzoic Acid in the Synthesis of the Herbicide Saflufenacil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chloro-4-fluoro-5-nitrobenzoic acid as a key starting material in the synthesis of the herbicide saflufenacil. Saflufenacil is a potent, broad-spectrum herbicide used for the control of broadleaf weeds in various crops.

Introduction

This compound is a crucial intermediate in the manufacturing of saflufenacil, a herbicide belonging to the pyrimidinedione chemical class.[1] The structural features of this compound, including the nitro group and halogen substituents, provide essential reactive sites for the construction of the complex saflufenacil molecule. The synthesis involves a multi-step process, beginning with the reduction of the nitro group, followed by the formation of the core heterocyclic structure and subsequent functionalization.

Agrochemical Synthesis: Saflufenacil

The primary application of this compound in agrochemical synthesis is as a precursor for the herbicide saflufenacil. The overall synthetic strategy involves the initial reduction of the nitro group to an amine, which then serves as a nucleophile in subsequent ring-forming reactions.

Experimental Protocols

Step 1: Reduction of this compound to 2-chloro-4-fluoro-5-aminobenzoic acid

This protocol describes the reduction of the nitro group of this compound to an amino group, a critical step in the synthesis of the saflufenacil backbone.

  • Materials:

    • This compound

    • Iron powder

    • Acetic acid

    • Organic solvent (e.g., Toluene)

    • Hydrochloric acid (1N)

    • Sodium hydroxide solution

    • Filter paper

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound in a suitable organic solvent such as toluene.

    • Add iron powder to the suspension.

    • Slowly add glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the iron and iron salts.

    • Wash the filtrate with water and then extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-chloro-4-fluoro-5-aminobenzoic acid.

    • The crude product can be further purified by recrystallization.

Step 2: Synthesis of the Pyrimidinedione Core

This step involves the reaction of the synthesized 2-chloro-4-fluoro-5-aminobenzoic acid with a key intermediate to form the central pyrimidinedione ring of saflufenacil.

  • Materials:

    • 2-chloro-4-fluoro-5-aminobenzoic acid

    • 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

    • Acetic acid

    • Round-bottom flask

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-4-fluoro-5-aminobenzoic acid in acetic acid.

    • Add 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one to the solution.

    • Heat the reaction mixture and maintain at an elevated temperature, monitoring the reaction by TLC or HPLC. A patent describing this key step indicates a yield of over 90% when heated in acetic acid.[2][3]

    • Upon completion, cool the reaction mixture.

    • The product, 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoic acid, can be isolated by precipitation or extraction, followed by purification.

Step 3: Final Amidation to Saflufenacil

The final step involves the formation of the sulfonamide bond to yield saflufenacil.

  • Materials:

    • 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoic acid

    • N-methyl-N-isopropylsulfamoyl amide

    • Coupling agent (e.g., thionyl chloride followed by the amide)

    • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

    • Base (e.g., Triethylamine)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • The carboxylic acid from the previous step is first converted to its more reactive acid chloride. This can be achieved by reacting it with thionyl chloride in an anhydrous solvent.

    • In a separate flask under an inert atmosphere, dissolve N-methyl-N-isopropylsulfamoyl amide in an anhydrous aprotic solvent along with a base like triethylamine.

    • Slowly add the freshly prepared acid chloride solution to the amide solution at a controlled temperature.

    • Allow the reaction to proceed at room temperature until completion, as monitored by TLC or HPLC.

    • Upon completion, the reaction mixture is worked up by washing with water and brine.

    • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude saflufenacil.

    • The final product can be purified by column chromatography or recrystallization. A practical synthesis has been described to achieve an overall yield of 48.6% over eight steps with a purity of 98.7% (HPLC).[4]

Quantitative Data
StepReactantsProductYieldPurityReference
Synthesis of this compound 2-chloro-4-fluorotolueneThis compound>80% (overall)-[5]
Pyrimidinedione Core Synthesis 2-chloro-4-fluoro-5-aminobenzoic acid, 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoic acid>90%-[2][3]
Overall Saflufenacil Synthesis Multiple steps starting from basic precursorsSaflufenacil48.6%98.7% (HPLC)[4]

Mode of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition

Saflufenacil functions as a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO).[1][6] This enzyme is critical in the tetrapyrrole biosynthetic pathway, which is responsible for the production of essential molecules like chlorophylls and hemes.[4]

Signaling Pathway and Mechanism of Action

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[4] Inhibition of PPO by saflufenacil leads to the accumulation of protoporphyrinogen IX in the chloroplasts. This excess protoporphyrinogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a powerful photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death.[1][4] This rapid, light-dependent necrosis is the characteristic herbicidal effect of PPO inhibitors.[6]

PPO_Inhibition_Pathway cluster_ROS ProtoporphyrinogenIX Protoporphyrinogen IX PPO Protoporphyrinogen IX Oxidase (PPO) ProtoporphyrinogenIX->PPO Substrate ProtoporphyrinIX_chloro Protoporphyrin IX (in Chloroplast) PPO->ProtoporphyrinIX_chloro Catalyzes Accumulated_ProtoIX_cyto Accumulated Protoporphyrinogen IX (in Cytoplasm) PPO->Accumulated_ProtoIX_cyto Blockage leads to accumulation & leakage Saflufenacil Saflufenacil Saflufenacil->PPO Inhibits Chlorophyll_Heme Chlorophyll & Heme ProtoporphyrinIX_chloro->Chlorophyll_Heme Leads to Oxidized_ProtoIX Protoporphyrin IX (Photosensitizer) Accumulated_ProtoIX_cyto->Oxidized_ProtoIX Non-enzymatic oxidation Light_O2 Light + O2 ROS Reactive Oxygen Species (ROS) Light_O2->ROS Generates Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Causes Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Results in Saflufenacil_Synthesis_Workflow Start This compound Reduction Step 1: Nitro Group Reduction (e.g., Fe / Acetic Acid) Start->Reduction Amine 2-chloro-4-fluoro-5-aminobenzoic acid Reduction->Amine Cyclization Step 2: Pyrimidinedione Formation (with Oxazinone derivative) Amine->Cyclization Core_Structure Saflufenacil Core (Carboxylic Acid Intermediate) Cyclization->Core_Structure Amidation Step 3: Sulfonamide Formation (Amidation) Core_Structure->Amidation Saflufenacil Saflufenacil Amidation->Saflufenacil Purification Purification (Chromatography/Recrystallization) Saflufenacil->Purification Final_Product Pure Saflufenacil Purification->Final_Product

References

Application Notes and Protocols: Reaction of 2-Chloro-4-fluoro-5-nitrobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chloro-4-fluoro-5-nitrobenzoic acid with primary and secondary amines is a cornerstone of nucleophilic aromatic substitution (SNAr) in medicinal chemistry and drug discovery. This reaction allows for the facile introduction of diverse amino functionalities, leading to the synthesis of a wide array of N-substituted 2-amino-4-fluoro-5-nitrobenzoic acid derivatives. These products serve as versatile building blocks for the creation of complex molecular architectures and libraries of compounds for biological screening. The presence of the electron-withdrawing nitro group and the fluorine atom activates the aromatic ring, facilitating the displacement of the chloro group by a nucleophilic amine. The resulting compounds have potential applications as antimicrobial agents and kinase inhibitors.

Reaction Mechanism and Workflow

The SNAr reaction of this compound with an amine proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the N-substituted product.

SNAr_Mechanism reactant1 This compound step1 Nucleophilic Attack reactant1->step1 reactant2 + R¹R²NH (Amine) reactant2->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step2 Elimination of Chloride intermediate->step2 product N-Substituted-2-amino-4-fluoro- 5-nitrobenzoic acid + HCl end product->end start start->reactant1 step1->intermediate step2->product Experimental_Workflow A 1. Dissolve this compound and amine in a suitable solvent (e.g., DMF, DMSO, Ethanol). B 2. Add a base (e.g., K₂CO₃, Et₃N) if required. A->B C 3. Heat the reaction mixture (e.g., conventional heating or microwave). B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Work-up: Pour into water, acidify, and filter or extract with an organic solvent. D->E F 6. Purify the crude product (e.g., recrystallization or column chromatography). E->F G 7. Characterize the final product (NMR, MS, etc.). F->G Applications Start This compound + Amines SNAr SNAr Reaction Start->SNAr Product N-Substituted-2-amino-4-fluoro- 5-nitrobenzoic Acid Derivatives SNAr->Product FurtherDev Further Chemical Modification & SAR Studies Product->FurtherDev App1 Antimicrobial Agents App2 Kinase Inhibitors BioScreen Biological Screening FurtherDev->BioScreen BioScreen->App1 BioScreen->App2

Application Notes and Protocols: Reduction of 2-chloro-4-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use Only

**Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group on 2-chloro-4-fluoro-5-nitrobenzoic acid to synthesize 5-amino-2-chloro-4-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocols outlined below offer several methodologies to achieve this reduction, focusing on chemoselectivity to preserve the chloro, fluoro, and carboxylic acid functionalities. Key methods detailed include catalytic hydrogenation, and chemical reduction using iron in a neutral medium, and tin(II) chloride in an acidic medium. A comparative data summary is provided to aid researchers in method selection based on yield, reaction conditions, and safety considerations.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives. The substrate, this compound, presents a specific challenge due to the presence of multiple functional groups susceptible to reduction or side reactions. The primary objective is the chemoselective reduction of the nitro group to an amine without affecting the halogen substituents (dehalogenation) or the carboxylic acid group. The resulting product, 5-amino-2-chloro-4-fluorobenzoic acid, is a key building block in the synthesis of herbicides and other biologically active molecules.[2] This document outlines three reliable methods for this conversion, providing detailed protocols and comparative data.

Reaction Pathway

The general reaction scheme for the reduction of this compound to 5-amino-2-chloro-4-fluorobenzoic acid is depicted below.

reaction_pathway start This compound product 5-amino-2-chloro-4-fluorobenzoic acid start->product Reduction reagents [Reducing Agent] Solvent, Temp

Caption: General reaction scheme for the reduction.

Comparative Data of Reduction Methods

The following table summarizes the performance of various common methods for the selective reduction of aromatic nitro groups, with data extrapolated from reactions on similar substrates. Yields are indicative and can vary based on the specific reaction conditions and scale.

MethodReducing Agent(s)Typical Solvent(s)Temperature (°C)Reaction Time (h)Reported Yield (%)Selectivity Notes
Catalytic Hydrogenation H₂, Pd/C (5%)Ethanol, Methanol25 - 502 - 6>95Highly efficient. Potential for dehalogenation with prolonged reaction times.
Catalytic Hydrogenation H₂, Raney® NickelEthanol, Methanol25 - 604 - 1285 - 95Often preferred to prevent dehalogenation of chloro- and fluoro-substituents.[3]
Metal/Acid Reduction Fe, NH₄ClEthanol/Water70 - 1002 - 480 - 95A classic, robust, and cost-effective method.[4][5]
Metal Salt Reduction SnCl₂·2H₂OEthanol, Ethyl Acetate50 - 801 - 3>90Mild and highly selective for nitro groups over other reducible moieties.[3][4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a high-yield procedure for a structurally analogous compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid.[6]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 5-amino-2-chloro-4-fluorobenzoic acid.

protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Substrate in Methanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize & Stir purge->pressurize monitor Monitor Progress pressurize->monitor vent Vent & Purge with N₂ monitor->vent filter Filter through Celite® vent->filter evaporate Evaporate Solvent filter->evaporate product Product evaporate->product

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method is a classic and cost-effective procedure for nitro group reduction that avoids the use of high-pressure hydrogen.[7]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a 4:1 mixture of Ethanol/Water (20 mL per gram of substrate).

  • Add iron powder (5.0 - 10.0 eq) and ammonium chloride (5.0 - 10.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Allow the mixture to cool to room temperature and filter through Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and adjust the pH to 8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Protocol 3: Reduction with Tin(II) Chloride

Tin(II) chloride is a mild and effective reagent for the selective reduction of nitroarenes in the presence of other reducible functional groups.[3][4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-20 mL per gram) in a round-bottom flask.

  • If using ethanol, add concentrated HCl (2-3 eq).

  • Add SnCl₂·2H₂O (4.0 - 5.0 eq) to the solution portion-wise, as the reaction can be exothermic.

  • Heat the reaction mixture to 50-70 °C under a nitrogen atmosphere and stir.

  • Monitor the reaction by TLC. The reduction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.

  • Carefully neutralize the mixture by adding a 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product.[7]

protocol_3 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Substrate in Solvent add_reagent Add SnCl₂·2H₂O dissolve->add_reagent heat Heat to 50-70 °C add_reagent->heat monitor Monitor Progress heat->monitor quench Quench with Ice monitor->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with EtOAc neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate product Product dry_concentrate->product

Caption: Workflow for Tin(II) Chloride Reduction.

Safety Considerations

  • Catalytic Hydrogenation: Handle hydrogen gas with extreme care in a well-ventilated fume hood. Palladium on carbon is flammable, especially when dry and saturated with hydrogen; handle as a slurry and do not allow it to dry in the air.

  • Metal Reductions: Reactions involving acids (HCl, acetic acid) should be performed in a fume hood. Be cautious during the neutralization step, as gas evolution (CO₂) may occur. Tin compounds can be toxic and should be handled with appropriate personal protective equipment.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The reduction of this compound to 5-amino-2-chloro-4-fluorobenzoic acid can be achieved through several effective methods. Catalytic hydrogenation with Pd/C offers high yields but requires specialized equipment and carries a risk of dehalogenation. Reduction with iron powder is a robust and economical alternative. Tin(II) chloride provides a mild and highly selective option suitable for sensitive substrates. The choice of method will depend on the available equipment, scale of the reaction, and cost considerations. The protocols provided herein serve as a comprehensive guide for researchers to perform this important synthetic transformation.

References

The Strategic Role of 2-Chloro-4-fluoro-5-nitrobenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Chloro-4-fluoro-5-nitrobenzoic acid is emerging as a pivotal building block in the synthesis of diverse and complex heterocyclic compounds, offering a versatile platform for the development of new therapeutic agents and other functional organic molecules. Its unique substitution pattern, featuring electron-withdrawing groups and multiple reactive sites, allows for a range of chemical transformations, making it a valuable tool for researchers, scientists, and professionals in drug development. These application notes provide an overview of its utility and detailed protocols for the synthesis of key heterocyclic systems.

Introduction

This compound, with its distinct arrangement of chloro, fluoro, and nitro substituents on a benzoic acid core, presents a unique combination of reactivity. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the chloro and fluoro atoms. The carboxylic acid moiety provides a handle for amide bond formation and subsequent cyclization reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for constructing fused heterocyclic systems. This trifecta of reactive sites makes it a highly strategic starting material for generating molecular diversity.

Key Applications in Heterocyclic Synthesis

The strategic placement of functional groups on this compound allows for its application in the synthesis of a variety of important heterocyclic scaffolds, including:

  • Quinazolinones: These fused pyrimidinones are a prominent class of heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

  • Benzoxazinones: These compounds are valuable intermediates in medicinal chemistry and can be converted to other heterocyclic systems or exhibit biological activity in their own right.

  • Benzodiazepines: This class of seven-membered heterocyclic compounds is well-known for its therapeutic applications, particularly as anxiolytics and anticonvulsants.

The following sections provide detailed protocols for the synthesis of these key heterocyclic systems, leveraging the unique reactivity of this compound.

Application Note 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one Derivatives

Quinazolinones are a cornerstone of medicinal chemistry. The following protocols outline the synthesis of 7-fluoro-6-nitro-substituted quinazolinones from this compound. The initial step involves the reduction of the nitro group, followed by cyclization with a one-carbon source.

Logical Workflow for Quinazolinone Synthesis

start 2-Chloro-4-fluoro- 5-nitrobenzoic acid reduction Reduction of Nitro Group start->reduction e.g., SnCl2/HCl amino_acid 5-Amino-2-chloro- 4-fluorobenzoic acid reduction->amino_acid cyclization Cyclization with Formamide amino_acid->cyclization quinazolinone 7-Fluoro-6-amino- quinazolin-4(3H)-one cyclization->quinazolinone start 2-Chloro-4-fluoro- 5-nitrobenzoic acid activation Acid Chloride Formation start->activation e.g., SOCl2 acid_chloride 2-Chloro-4-fluoro- 5-nitrobenzoyl chloride activation->acid_chloride cyclization Reaction with Amine & Cyclization acid_chloride->cyclization e.g., Anthranilic acid, Pyridine benzoxazinone Substituted Benzoxazinone cyclization->benzoxazinone start 2-Chloro-4-fluoro- 5-nitrobenzoic acid amidation Amidation with 2-aminoacetophenone start->amidation EDC, HOBt amide Amide Intermediate amidation->amide reduction Nitro Group Reduction amide->reduction SnCl2/HCl amino_amide Amino-Amide Intermediate reduction->amino_amide cyclization Intramolecular Cyclization amino_amide->cyclization Acid catalyst benzodiazepine Fluoro-Nitro- Benzodiazepine cyclization->benzodiazepine

Application Notes and Protocols for 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Overview and Physicochemical Properties

This compound (CAS No. 114776-15-7) is a versatile chemical building block used in the pharmaceutical and fine chemical industries.[1] Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a benzoic acid scaffold, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecules, including antifungal agents and various heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 114776-15-7[1]
Molecular Formula C₇H₃ClFNO₄[1]
Molecular Weight 219.55 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 146-150 °C[1]
Boiling Point 364.2 °C[1]
Purity (typical) ≥ 99.0%[1]

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from 2-chloro-4-fluorobenzoic acid.

Experimental Protocol: Nitration of 2-Chloro-4-fluorobenzoic Acid

Objective: To synthesize this compound via nitration.

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Deionized water

Equipment:

  • Reaction flask

  • Stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

  • In batches, add 10 g of 2-chloro-4-fluorobenzoic acid to the flask.

  • Stir the mixture at 25°C for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 5 g of fuming nitric acid dropwise, maintaining the reaction temperature between -5 and 8°C.

  • Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material (e.g., by TLC or HPLC) until its content is less than 0.5%.

  • Slowly pour the reaction mixture into 80 g of crushed ice.

  • Collect the precipitated solid product by filtration.

  • Wash the filter cake with 30 g of ice water.

  • Air-dry the solid at 65°C to obtain the final product.

Table 2: Synthesis Yield and Purity

ParameterValueReference(s)
Yield 97.1%[2]
Purity (HPLC) 97.2%[2]

Diagram 1: Synthesis of this compound

G A 2-Chloro-4-fluorobenzoic acid B H₂SO₄, HNO₃ (Nitration) A->B C 2-Chloro-4-fluoro-5-nitrobenzoic acid B->C

Caption: Synthetic route for this compound.

Application in the Synthesis of Bioactive Heterocycles

This compound is a valuable starting material for the synthesis of various heterocyclic compounds with demonstrated biological activity. Below are proposed protocols for its use in the synthesis of quinazolinones and benzimidazoles, which are important scaffolds in drug discovery.

Proposed Synthesis of 6-Chloro-8-fluoro-7-nitroquinazolin-4(3H)-one

This protocol is adapted from established methods for quinazolinone synthesis. The initial step involves the reduction of the nitro group, followed by cyclization.

Diagram 2: Proposed Synthesis of a Quinazolinone Derivative

G A 2-Chloro-4-fluoro-5-nitrobenzoic acid B Reduction (e.g., Fe/AcOH) A->B C 5-Amino-2-chloro-4-fluorobenzoic acid B->C D Formamide (Cyclization) C->D E 6-Chloro-8-fluoro-7-nitroquinazolin-4(3H)-one D->E

Caption: Proposed workflow for quinazolinone synthesis.

Experimental Protocol (Proposed):

Step 1: Reduction of the Nitro Group

  • Suspend this compound in a suitable solvent (e.g., ethanol/water mixture).

  • Add a reducing agent, such as iron powder in the presence of acetic acid.

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Filter the hot reaction mixture to remove the iron catalyst.

  • Cool the filtrate to precipitate the 5-amino-2-chloro-4-fluorobenzoic acid.

  • Collect the product by filtration and dry.

Step 2: Cyclization to the Quinazolinone

  • Combine the 5-amino-2-chloro-4-fluorobenzoic acid with an excess of formamide.

  • Heat the mixture to approximately 170°C for several hours.

  • Cool the reaction mixture and add ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 6-chloro-8-fluoro-7-nitroquinazolin-4(3H)-one.

Antifungal Activity of Quinazolinone Derivatives

Quinazolinone derivatives have shown promising antifungal activity. The mechanism of action for some of these compounds involves the disruption of the fungal cell membrane.

Table 3: In Vitro Antifungal Activity of a Quinazolinone Derivative (Compound 6c)

Fungal StrainIC₅₀ (µg/mL)Reference(s)
Sclerotinia sclerotiorum2.46[2]
Pellicularia sasakii2.94[2]
Fusarium graminearum6.03[2]
Fusarium oxysporum11.9[2]

Role as a Precursor to Azole Antifungals

This compound serves as a key starting material in the multi-step synthesis of advanced azole antifungals like Albaconazole. These drugs target the fungal enzyme lanosterol 14α-demethylase (CYP51A1), a critical component of the ergosterol biosynthesis pathway.

Mechanism of Action of Azole Antifungals

Azole antifungals inhibit the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.

Diagram 3: Ergosterol Biosynthesis Pathway and Inhibition by Azoles

G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51A1->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Azole Azole Antifungals (e.g., Albaconazole) Azole->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Disclaimer: The experimental protocols provided herein are intended for guidance and should be adapted and optimized by qualified personnel. All chemical reactions should be performed with appropriate safety precautions.

References

Application Notes and Protocols for 2-Chloro-4-fluoro-5-nitrobenzoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chloro-4-fluoro-5-nitrobenzoic acid as a key starting material in the synthesis of patented kinase inhibitors, with a focus on epidermal growth factor receptor (EGFR) inhibitors used in targeted cancer therapy.

Application Overview: A Crucial Building Block for Kinase Inhibitors

This compound is a vital intermediate in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its chemical structure offers multiple reaction sites that allow for the construction of elaborate molecular architectures. Notably, it serves as a foundational component in the synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor. Osimertinib is indicated for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2]

The synthesis of such inhibitors often involves a multi-step process where the nitro group of this compound is reduced to an amine, which then participates in the formation of a core heterocyclic structure, such as a pyrimidine ring. This core is further functionalized to achieve high potency and selectivity for the target kinase.

Quantitative Data: Inhibitory Activity of an EGFR Inhibitor Synthesized from this compound

The following table summarizes the in vitro inhibitory activity of Osimertinib, a prominent drug synthesized using this compound as a precursor. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.

Cell LineTarget EGFR MutantIC50 (nM)
LoVoExon 19 deletion EGFR12.92[3]
LoVoL858R/T790M EGFR11.44[3]
LoVoWild-Type EGFR493.8[3]
NCI-H1975T790M/L858R-
HCC827Exon 19 deletion-

Experimental Protocols

The following are representative protocols for key experiments involved in the evaluation of kinase inhibitors derived from this compound. These protocols are based on methodologies described in patents and related scientific literature.

Synthesis of a 2-(2,4,5-substituted-anilino)pyrimidine Compound (Osimertinib Precursor)

This protocol is a generalized representation of the synthesis of the core structure of Osimertinib, as detailed in patent WO 2013/014448 A1.

Objective: To synthesize a key intermediate for an EGFR inhibitor using a derivative of this compound.

Materials:

  • N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(l-methyl-lH-indol-3-yl)-2-pyrimidinamine

  • N,N,N'-trimethyl-1,2-ethanediamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMAc)

  • Sodium hydroxide (NaOH) aqueous solution

Procedure:

  • A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(l-methyl-lH-indol-3-yl)-2-pyrimidinamine (1.80 kg, 4.58 mol), N,N,N'-trimethyl-1,2-ethanediamine (0.61 kg, 6.00 mol), and DIPEA (0.77 kg, 5.96 mol) in DMAc (12.6 L) is prepared.

  • The mixture is heated to 80°C and stirred for 5 hours.

  • An aqueous solution of NaOH is added to the reaction mixture.

  • The resulting mixture is filtered.

  • The collected solid is dried under vacuum to yield the desired product.

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of a synthesized EGFR inhibitor on cancer cell lines.

Objective: To determine the IC50 value of the inhibitor in cancer cell lines with specific EGFR mutations.

Materials:

  • NCI-H1975 (EGFR L858R/T790M) and HCC827 (EGFR exon 19 deletion) cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compound (EGFR inhibitor) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.

  • The test compound is serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, MTT reagent is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a plate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

EGFR Phosphorylation Inhibition Assay

This protocol outlines a method to measure the inhibition of EGFR phosphorylation in response to the test compound.

Objective: To assess the inhibitor's ability to block the signaling activity of EGFR.

Materials:

  • Cancer cell lines (e.g., NCI-H1975, HCC827)

  • Test compound

  • Epidermal Growth Factor (EGF)

  • Lysis buffer

  • Antibodies: anti-phospho-EGFR and anti-total-EGFR

  • Western blotting apparatus and reagents

Procedure:

  • Cells are grown to 80-90% confluency and then serum-starved for 24 hours.

  • The cells are pre-treated with various concentrations of the test compound for 2 hours.

  • The cells are then stimulated with EGF (e.g., 100 ng/mL) for 15 minutes.

  • The cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-EGFR and total EGFR.

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using a chemiluminescence detection system.

  • The band intensities are quantified to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound-derived kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Osimertinib (derived from This compound) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound intermediate Multi-step Synthesis start->intermediate final_compound Final Kinase Inhibitor (e.g., Osimertinib) intermediate->final_compound cell_culture Cancer Cell Culture (e.g., NCI-H1975, HCC827) final_compound->cell_culture proliferation_assay Cell Proliferation Assay (MTT) cell_culture->proliferation_assay western_blot EGFR Phosphorylation Assay (Western Blot) cell_culture->western_blot data_analysis Data Analysis (IC50 Determination) proliferation_assay->data_analysis western_blot->data_analysis

Caption: Experimental Workflow from Synthesis to Biological Evaluation.

References

Application Notes and Protocols: 2-Chloro-4-fluoro-5-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-nitrobenzoic acid is a versatile intermediate in organic synthesis, playing a crucial role in the development of a range of biologically active molecules. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro groups, offers multiple reaction sites for chemists to elaborate complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical and agrochemical agents, including the anticancer drug Pazopanib, the antifungal agent Albaconazole, and the herbicide Saflufenacil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number114776-15-7[1]
Molecular FormulaC₇H₃ClFNO₄[2]
Molecular Weight219.55 g/mol [2]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point146-150 °C[2]
Boiling Point364.2 °C[2]
SolubilitySoluble in methanol[3]

Application 1: Synthesis of the Anticancer Agent Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4] It functions by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, such as VEGFR, PDGFR, and c-Kit.[4][5] The synthesis of Pazopanib can utilize intermediates derived from this compound, although many reported syntheses start from related building blocks. A key intermediate that can be synthesized and utilized is N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

Signaling Pathway of Pazopanib

Pazopanib's mechanism of action involves the inhibition of multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.

Pazopanib_Pathway VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PDGFR PDGFR PI3K_AKT PI3K/AKT/mTOR Pathway PDGFR->PI3K_AKT cKit c-Kit cKit->PI3K_AKT Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->cKit Proliferation Cell Proliferation RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis Survival Cell Survival PI3K_AKT->Survival

Pazopanib's inhibition of key tyrosine kinase signaling pathways.
Experimental Protocols

Protocol 1.1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

A common intermediate in Pazopanib synthesis is N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[6] While not directly starting from this compound, this protocol illustrates a key coupling reaction in the overall synthesis.

Reagents and MaterialsMolar Eq.
2,3-dimethyl-2H-indazol-6-amine1.0
2,4-dichloropyrimidine1.0
Sodium bicarbonate2.0
Triethylamine-
Dimethyl sulfoxide (DMSO)-

Procedure:

  • To a solution of 2,3-dimethyl-2H-indazol-6-amine in dimethyl sulfoxide (DMSO), add triethylamine.

  • Add 2,4-dichloropyrimidine to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

Protocol 1.2: Synthesis of Pazopanib

This protocol outlines the final coupling step to yield Pazopanib.[5]

Reagents and MaterialsMolar Eq.
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine1.0
5-amino-2-methylbenzenesulfonamide1.0
Cesium carbonate-

Procedure:

  • Combine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent.

  • Add cesium carbonate as a base.

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC).

  • After completion, cool the mixture and perform an appropriate work-up, which may include extraction and purification by column chromatography to yield Pazopanib.

Application 2: Synthesis of the Antifungal Agent Albaconazole

Albaconazole is a broad-spectrum triazole antifungal agent.[7] Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] The synthesis of Albaconazole involves the use of a chiral oxirane and 1,2,4-triazole, and intermediates can be derived from precursors related to this compound.

Ergosterol Biosynthesis Pathway and Inhibition by Albaconazole

The following diagram illustrates the simplified ergosterol biosynthesis pathway and the point of inhibition by Albaconazole.

Albaconazole_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Albaconazole Albaconazole Albaconazole->Inhibition

Inhibition of ergosterol biosynthesis by Albaconazole.
Experimental Protocol

Protocol 2.1: General Synthesis of Triazole Antifungals

Reagents and MaterialsMolar Eq.
2-Chloro-1-(substituted-phenyl)ethanone1.0
1,2,4-Triazole1.2
Potassium carbonate1.5
Acetonitrile-

Procedure:

  • In a round-bottom flask, combine the 2-chloro-1-(substituted-phenyl)ethanone, 1,2,4-triazole, and potassium carbonate in acetonitrile.

  • Heat the mixture to reflux (approximately 82°C) and monitor the reaction by TLC.

  • After completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired triazole product.

Application 3: Synthesis of the Herbicide Saflufenacil

Saflufenacil is a potent herbicide used for the control of broadleaf weeds.[10] Its mode of action is the inhibition of protoporphyrinogen IX oxidase (PPO), an enzyme essential for chlorophyll biosynthesis.[10] this compound is a key precursor in the synthesis of Saflufenacil.

Protoporphyrinogen Oxidase (PPO) Inhibition by Saflufenacil

The following diagram illustrates the mechanism of action of Saflufenacil.

Saflufenacil_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_damage Cellular Damage Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Accumulated_Proto Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto Leaks out Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Saflufenacil Saflufenacil Saflufenacil->Inhibition Cytoplasmic_Proto Cytoplasmic Protoporphyrin IX Accumulated_Proto->Cytoplasmic_Proto Oxidation ROS Reactive Oxygen Species (ROS) Cytoplasmic_Proto->ROS Light, O₂ Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage

Mechanism of action of Saflufenacil via PPO inhibition.
Experimental Protocols

Protocol 3.1: Synthesis of this compound

This protocol describes a method for the synthesis of the title compound.[3]

Reagents and MaterialsQuantity
2-chloro-4-fluorobenzoic acid10 g
Concentrated sulfuric acid50 g
Fuming nitric acid5 g
Catalyst0.8 g
Ice80 g
Ice water30 g

Procedure:

  • To a reaction flask, add concentrated sulfuric acid and the catalyst.

  • Add 2-chloro-4-fluorobenzoic acid in batches and stir the mixture at 25°C for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise, maintaining the temperature between -5 and 8°C.

  • Continue the reaction for 5 to 8 hours until the starting material is consumed (less than 0.5% by monitoring).

  • Slowly pour the reaction mixture into crushed ice.

  • Collect the solid product by filtration.

  • Wash the filter cake with ice water and air-dry at 65°C to yield this compound.

ProductYieldPurity
This compound97.1%97.2%

Protocol 3.2: Reduction to 2-chloro-4-fluoro-5-aminobenzoic acid

The nitro group is reduced to an amine, a key transformation for the synthesis of Saflufenacil.[11]

Reagents and Materials
This compound
Iron powder
Acetic acid

Procedure:

  • Dissolve this compound in acetic acid.

  • Add iron powder to the solution.

  • Heat the reaction mixture to facilitate the reduction.

  • Monitor the reaction until completion.

  • After the reaction, perform a suitable work-up, which may involve filtration to remove iron salts and purification of the product.

Protocol 3.3: Synthesis of Saflufenacil Intermediate

This protocol describes the coupling of the aminobenzoic acid derivative with an oxazinone.[10][12]

Reagents and Materials
2-chloro-4-fluoro-5-aminobenzoic acid
2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one
Acetic acid

Procedure:

  • Combine 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid.

  • Heat the reaction mixture.

  • Upon completion of the reaction (which can yield over 90%), the resulting intermediate can be isolated and carried forward to the final steps of Saflufenacil synthesis through standard chemical transformations.

Conclusion

This compound is a valuable and highly functionalized building block in organic synthesis. Its utility is demonstrated in the preparation of complex and important molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this versatile intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-chloro-4-fluoro-5-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities are typically positional isomers formed during the nitration of 2-chloro-4-fluorobenzoic acid. These can include 2-chloro-4-fluoro-3-nitrobenzoic acid and 3,5-dinitro-2-chloro-4-fluorobenzoic acid. Residual starting materials or reagents may also be present.

Q2: Which purification method is most effective for achieving high purity (>99%)?

A2: Recrystallization from a mixed solvent system, such as ethanol and water, has been demonstrated to effectively increase the purity to over 99%.[1] For separating isomers with very similar solubility, column chromatography may be necessary.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or precipitates as a liquid at a temperature above its melting point. To resolve this, try adding more of the solvent in which the compound is more soluble (the "good" solvent) to the hot mixture to fully dissolve the oil. Then, allow the solution to cool more slowly.

Q4: Crystal formation is not occurring, even after the solution has cooled. How can I induce crystallization?

A4: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. You can try to induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Reducing Solvent: If the solution is too dilute, gently heat it to evaporate some of the solvent and re-cool.

  • Lowering Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q5: What is a suitable mobile phase for purifying this compound by column chromatography?

A5: While a specific system for this exact compound is not widely published, a common approach for separating substituted benzoic acids is to use a silica gel stationary phase with a mobile phase consisting of a gradient of ethyl acetate in hexanes or heptane. The addition of a small amount of acetic acid to the eluent can help to improve peak shape and reduce tailing for carboxylic acids.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Purity After Recrystallization Inefficient removal of isomers.- Ensure the correct solvent ratio is used. For ethanol/water, a 1:4 mass ratio has shown good results.[1]- Perform a second recrystallization.- Consider using an alternative solvent system such as methanol/water, ethyl acetate, or toluene.[1]
Rapid crystal formation trapping impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Recovery/Yield Compound is too soluble in the chosen solvent system.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is sufficiently cooled to maximize precipitation.
Premature crystallization during hot filtration.- Pre-heat the filtration funnel and receiving flask.- Add a small amount of extra hot solvent before filtering to ensure the compound remains in solution.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.- Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
Column overloading.- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Compound streaking on the column.- Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the deprotonation of the carboxylic acid group.

Purification Method Performance

The following table summarizes quantitative data for different purification methods.

Purification Method Solvent/Mobile Phase Purity Achieved Yield Reference
RecrystallizationEthanol/Water (1:4 mass ratio)99.1%84% (overall)[1]
RecrystallizationEthanol/Water (1:4 mass ratio)99.2%85.5% (overall)[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is based on a documented procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Slowly add hot water to the solution until it becomes slightly turbid, indicating the saturation point has been reached. A common ratio is a 1:4 mass ratio of ethanol to water.[1]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Column Chromatography (General Procedure)

This is a general protocol adaptable for the purification of this compound, particularly for separating closely related isomers.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an optimal eluent system using TLC. Test various ratios of ethyl acetate in hexanes. A good starting point is 20-30% ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute the compounds from the column in order of increasing polarity.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation dissolve Dissolve crude product in minimal hot ethanol add_water Add hot water until turbidity appears dissolve->add_water hot_filt Hot filtration (optional) add_water->hot_filt cool Cool to room temperature hot_filt->cool ice_bath Cool in ice bath cool->ice_bath vac_filt Vacuum filtration ice_bath->vac_filt wash Wash crystals with cold solvent vac_filt->wash dry Dry under vacuum wash->dry product Pure Product dry->product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation tlc Optimize eluent with TLC pack Pack silica gel column tlc->pack load Load crude sample pack->load elute Elute with gradient (e.g., Hexanes/Ethyl Acetate) load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor monitor->elute combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Recrystallization of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of crude 2-chloro-4-fluoro-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: Poor or No Crystal Formation Upon Cooling

Possible Causes:

  • Solvent is too effective: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Insufficient concentration: The solution is not saturated or is supersaturated, preventing crystal nucleation.

  • Rapid cooling: Cooling the solution too quickly can inhibit the formation of a crystal lattice.

Solutions:

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.

    • Seeding: Add a small, pure crystal of this compound to the cooled solution to initiate crystallization.

  • Utilize an Anti-Solvent: If the compound is highly soluble in a particular solvent, a second solvent (an anti-solvent) in which the compound is insoluble can be slowly added to the solution until turbidity is observed, which indicates the onset of precipitation. For this compound, using a mixture like methanol/water or ethanol/water is a common strategy.[1]

  • Ensure Gradual Cooling: Allow the heated solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals.

Problem 2: Oiling Out

Possible Cause:

  • The crude product separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the impure compound.

Solutions:

  • Increase Solvent Volume: Reheat the mixture to dissolve the oil and add more of the primary solvent to decrease the concentration.

  • Lower the Cooling Temperature Before Saturation: Ensure the solution is not overly saturated at a high temperature. Slow cooling can help prevent the compound from coming out of solution above its melting point.

  • Change the Solvent System: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures.

Problem 3: Low Yield of Recrystallized Product

Possible Causes:

  • Excessive solvent usage: Using too much solvent will result in a significant amount of the product remaining in the mother liquor after cooling.

  • Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.

  • Washing with a suboptimal solvent: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.

Solutions:

  • Use the Minimum Amount of Hot Solvent: Carefully add just enough hot solvent to completely dissolve the crude product.

  • Preheat the Filtration Apparatus: Before hot filtration, preheat the funnel and receiving flask with hot solvent to prevent a sudden drop in temperature.

  • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.

Problem 4: Impure Product After Recrystallization

Possible Causes:

  • Crystallization occurred too rapidly: Fast crystal growth can trap impurities within the crystal lattice.

  • Inappropriate solvent choice: The solvent may not effectively differentiate between the desired compound and the impurities, leading to their co-crystallization.

  • Presence of isomeric impurities: The synthesis of this compound can result in the formation of isomers which may have similar solubility profiles.[2]

Solutions:

  • Slow Down Crystallization: Ensure the solution cools slowly and undisturbed.

  • Optimize the Solvent System: Experiment with different solvent systems. For instance, a patent has reported successful purification using an ethanol/water mixture in a 1:4 mass ratio to achieve a purity of 99.2%.[1]

  • Consider a Second Recrystallization: If the product is still not pure, a second recrystallization step may be necessary.

  • Characterize Impurities: Use analytical techniques such as HPLC or NMR to identify the persistent impurities, which can help in selecting a more appropriate purification strategy. Common impurities may include unreacted 2-chloro-4-fluorobenzoic acid.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of this compound?

A1: Based on available literature, mixed solvent systems are effective. Methanol/water and ethanol/water are commonly cited.[1] Ethyl acetate, toluene, and chlorobenzene have also been suggested as potential recrystallization solvents. The compound is known to be soluble in methanol.[2][3][4][5]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is in the range of 146-150 °C.[3][5] A purer sample should have a sharper melting point range within this window.

Q3: How can I improve the purity of my product from a crude mixture with 97% purity?

A3: To improve upon a product that is already of high purity, a carefully executed recrystallization is key. Using a solvent system with a steep solubility curve (highly soluble when hot, poorly soluble when cold) is ideal. For this compound, a mixed solvent system like ethanol/water has been shown to increase purity to over 99%.[1] Slow cooling is crucial to allow for the selective crystallization of the desired product, leaving impurities in the mother liquor.

Q4: My crude product is a pale yellow solid. Will recrystallization remove the color?

A4: In many cases, colored impurities are less structurally similar to the desired compound and can be removed during recrystallization as they will remain in the mother liquor. If the color persists after recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. However, use charcoal sparingly as it can also adsorb some of your product, leading to a lower yield.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (by mass, where specified)Observed Purity After RecrystallizationReference
Ethanol/Water1:499.2%[1]
Ethanol/WaterNot specified99.1%[1]
MethanolSolubleNot specified[2][3][4][5]
Ethyl AcetateSuggestedNot specified
TolueneSuggestedNot specified
ChlorobenzeneSuggestedNot specified

Table 2: Physical Properties of this compound

PropertyValue
Melting Point146-150 °C[3][5]
AppearanceWhite to pale yellow powder/crystal
SolubilitySoluble in methanol[2][3][4][5]

Experimental Protocols

Detailed Methodology for Recrystallization from an Ethanol/Water Mixture

This protocol is based on procedures described in the literature for achieving high purity.[1]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, begin by adding approximately 4-5 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities present, perform a hot gravity filtration. Preheat a funnel and a new receiving flask with hot ethanol to prevent premature crystallization.

  • Addition of Anti-Solvent: Once the solid is completely dissolved, slowly add hot water (the anti-solvent) to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. A mass ratio of approximately 1 part ethanol to 4 parts water has been reported to be effective.[1]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals via Filtration crystals_form->collect_crystals Yes no_crystals_sol Too much solvent? - Evaporate some solvent - Induce crystallization (scratch/seed) - Add anti-solvent crystals_form->no_crystals_sol No oiling_out->crystals_form No oiling_out_sol Concentration too high? - Reheat and add more solvent - Cool more slowly oiling_out->oiling_out_sol Yes check_purity Check Purity & Yield collect_crystals->check_purity end_ok Successful Recrystallization check_purity->end_ok Purity & Yield OK low_yield_sol Low Yield? - Minimize solvent volume - Wash with ice-cold solvent check_purity->low_yield_sol Low Yield impure_sol Impure Product? - Ensure slow cooling - Choose a different solvent system - Repeat recrystallization check_purity->impure_sol Impure end_fail Review & Repeat no_crystals_sol->cool oiling_out_sol->dissolve low_yield_sol->end_fail impure_sol->end_fail

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

optimizing reaction yield for 2-chloro-4-fluoro-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the nitration of 2-chloro-4-fluorobenzoic acid.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield in this synthesis can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Reaction: The nitration reaction may not have gone to completion.

    • Solution: Ensure the reaction is monitored until the starting material, 2-chloro-4-fluorobenzoic acid, is consumed (e.g., less than 0.5%).[1] Consider extending the reaction time if necessary.

  • Suboptimal Temperature Control: Temperature plays a critical role in the nitration of aromatic compounds.

    • Solution: Maintain a low reaction temperature, typically between -5 and 8°C, during the addition of the nitrating agent to prevent side reactions and decomposition.[1] Excursions above this range can lead to the formation of unwanted byproducts.

  • Improper Reagent Stoichiometry: The ratio of nitric acid and sulfuric acid to the starting material is crucial.

    • Solution: Carefully control the molar ratios of the reagents. An excess of nitric acid can lead to over-nitration, while an insufficient amount will result in an incomplete reaction.

  • Loss During Work-up and Purification: The product can be lost during the quenching, filtration, and washing steps.

    • Solution: When quenching the reaction with ice, do so slowly to avoid localized heating and potential product degradation. Ensure the filter cake is washed with ice-cold water to minimize dissolution of the product.[1]

Question: I am observing significant amounts of impurity in my final product. How can I identify and minimize them?

Answer: The primary impurities in this synthesis are typically isomeric byproducts and over-nitrated compounds.

  • Isomeric Impurity (2-chloro-4-fluoro-3-nitrobenzoic acid): The nitration of 2-chloro-4-fluorobenzoic acid can also produce the 3-nitro isomer.

    • Solution: Precise temperature control is the most effective way to minimize the formation of this isomer.[2] Running the reaction at lower temperatures favors the formation of the desired 5-nitro isomer.

  • Over-nitration (Dinitro Compounds): The introduction of a second nitro group onto the aromatic ring can occur, especially under harsh reaction conditions.

    • Solution: Avoid excessively high temperatures and prolonged reaction times.[2][3] The slow, dropwise addition of the nitrating mixture helps to maintain a low localized concentration of the nitrating agent, thereby reducing the likelihood of over-nitration.[2]

  • Starting Material Contamination: The presence of unreacted 2-chloro-4-fluorobenzoic acid will also contaminate the final product.

    • Solution: As mentioned for low yield, ensure the reaction proceeds to completion by monitoring the consumption of the starting material.

Question: The purification of the crude product is proving difficult. What are the recommended methods?

Answer: Purification of this compound typically involves recrystallization.

  • Recrystallization: This is a common and effective method for purifying the final product.

    • Solution: A common method involves dissolving the crude product in a suitable solvent and then allowing it to crystallize as it cools. Water is a potential recrystallization solvent.[4] The choice of solvent may need to be optimized based on the specific impurities present.

  • Washing: Thorough washing of the filtered product is crucial.

    • Solution: After filtration, wash the filter cake with ice water to remove residual acids and other water-soluble impurities.[1]

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most prevalent method is the nitration of 2-chloro-4-fluorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid.[5][6] Another reported method involves the photochlorination of 2-chloro-4-fluorotoluene followed by mixed acid nitration and hydrolysis-oxidation.[5]

What are the key reaction parameters to control for optimal yield and purity?

The critical parameters to control are:

  • Temperature: Maintaining a low temperature (ideally between -5 and 8°C) during the addition of the nitrating agent is crucial to minimize side reactions.[1]

  • Reaction Time: The reaction should be allowed to proceed for a sufficient duration (e.g., 5 to 8 hours) to ensure complete conversion of the starting material.[1]

  • Reagent Addition: The nitrating agent (fuming nitric acid) should be added slowly and dropwise to the reaction mixture.[1]

What are the expected yield and purity for this synthesis?

With an optimized protocol, yields of up to 97.1% and purities of around 97.2% have been reported.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes

ParameterValueReference
Starting Material2-chloro-4-fluorobenzoic acid[1]
Nitrating AgentFuming nitric acid[1]
Acid CatalystConcentrated sulfuric acid[1]
Reaction Temperature-5 to 8°C[1]
Reaction Time5 to 8 hours[1]
Achieved Yield97.1%[1]
Achieved Purity97.2%[1]

Experimental Protocols

Detailed Methodology for the Nitration of 2-chloro-4-fluorobenzoic acid

This protocol is adapted from a reported synthesis.[1]

  • Preparation: In a suitable reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a catalyst (if used).

  • Addition of Starting Material: Add 10 g of 2-chloro-4-fluorobenzoic acid in batches to the sulfuric acid while stirring.

  • Initial Stirring: Stir the mixture at 25°C for 1 hour.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Nitration: Slowly add 5 g of fuming nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained between -5 and 8°C.

  • Reaction Monitoring: Continue stirring the reaction mixture for 5 to 8 hours, monitoring the consumption of 2-chloro-4-fluorobenzoic acid until it is less than 0.5%.

  • Quenching: Slowly pour the reaction mixture into 80 g of crushed ice.

  • Filtration and Washing: Collect the precipitated solid product by filtration. Wash the filter cake with 30 g of ice water.

  • Drying: Air-dry the solid product at 65°C to obtain this compound.

Visualizations

Synthesis_Pathway A 2-Chloro-4-fluorobenzoic Acid B This compound A->B Nitration C HNO₃, H₂SO₄ C->A

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Was temperature maintained between -5 and 8°C? Start->Check_Temp Check_Time Was reaction time sufficient (5-8 hours)? Check_Temp->Check_Time Yes Optimize_Temp Optimize temperature control Check_Temp->Optimize_Temp No Check_Addition Was nitrating agent added slowly? Check_Time->Check_Addition Yes Increase_Time Increase reaction time Check_Time->Increase_Time No Slow_Addition Ensure slow, dropwise addition Check_Addition->Slow_Addition No End Improved Yield/Purity Check_Addition->End Yes Optimize_Temp->End Increase_Time->End Slow_Addition->End

Caption: Troubleshooting workflow for synthesis optimization.

Caption: Effect of temperature on reaction outcome.

References

Technical Support Center: Nitration of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 2-chloro-4-fluorobenzoic acid. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this synthesis, with a focus on minimizing the formation of unwanted side products.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the nitration of 2-chloro-4-fluorobenzoic acid, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected common side products in the nitration of 2-chloro-4-fluorobenzoic acid?

A1: The primary desired product is 2-chloro-4-fluoro-5-nitrobenzoic acid. However, two common side products are frequently observed:

  • 2-chloro-4-fluoro-3-nitrobenzoic acid: This is an isomer of the desired product.

  • 3,5-dinitro-2-chloro-4-fluorobenzoic acid: This is a product of over-nitration.[1][2]

Under certain conditions, the isomeric byproduct has been observed at a concentration of 1.1% by weight.

Q2: What are the primary factors influencing the formation of these side products?

A2: The formation of side products is primarily influenced by two key reaction parameters:

  • Reaction Temperature: Higher temperatures tend to favor the formation of both the isomeric and dinitro byproducts.

  • Concentration and Ratio of Nitrating Agents: The ratio of nitric acid to sulfuric acid and the overall concentration of the nitrating mixture play a crucial role in controlling the reaction's selectivity. An excess of the nitrating agent can lead to over-nitration.

Troubleshooting Common Issues

Issue Potential Cause(s) Troubleshooting Steps
High levels of the 2-chloro-4-fluoro-3-nitrobenzoic acid isomer. - Elevated reaction temperature. - Incorrect ratio of nitrating agents. - Maintain a low reaction temperature, ideally between -5°C and 8°C. - Carefully control the addition rate of the nitrating agent to prevent temperature spikes. - Optimize the molar ratio of nitric acid to the starting material.
Significant formation of 3,5-dinitro-2-chloro-4-fluorobenzoic acid. - Excessive amount of nitrating agent. - Prolonged reaction time. - High reaction temperature. - Use a stoichiometric or slight excess of the nitrating agent. - Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction upon completion. - Maintain a low and consistent reaction temperature.
Incomplete reaction or low yield of the desired product. - Insufficient nitrating agent. - Reaction temperature is too low. - Poor mixing. - Inadequate reaction time. - Ensure the correct stoichiometry of the nitrating agent is used. - Gradually increase the reaction temperature within the optimal range if the reaction is sluggish. - Ensure vigorous and efficient stirring throughout the reaction. - Monitor the reaction until the starting material is consumed.
Difficulty in separating the desired product from the isomeric byproduct. - Similar physical properties of the isomers. - Employ fractional crystallization techniques, as the solubility of the isomers may differ in certain solvent systems. - Utilize high-performance liquid chromatography (HPLC) for analytical or small-scale preparative separation.

Quantitative Data on Side Product Formation

The following table summarizes available data on the impact of reaction conditions on product distribution. Note: Specific quantitative data directly correlating a range of conditions to side product yields for this exact reaction is limited in publicly available literature. The data below is compiled from analogous reactions and patent literature and should be used as a general guideline.

Starting MaterialNitrating AgentTemperature (°C)Desired Product Yield (%)Isomeric Byproduct(s) (%)Dinitro Byproduct (%)Reference
2-chloro-4-fluorobenzoic acidFuming HNO₃ / H₂SO₄-5 to 897.11.1 (unspecified isomer)Not Reported
Chlorobenzene30% HNO₃ / 56% H₂SO₄40 to 70-34-36 (2-chloro), ~1 (3-chloro), 63-65 (4-chloro)Not Reported

Experimental Protocols

General Protocol for the Nitration of 2-chloro-4-fluorobenzoic acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-chloro-4-fluorobenzoic acid to concentrated sulfuric acid while maintaining the temperature at or below 25°C. Stir the mixture until the solid is completely dissolved.

  • Cool the reaction mixture to a temperature between -5°C and 0°C using an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled mixture via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between -5°C and 8°C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for several hours. Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathway for the nitration of 2-chloro-4-fluorobenzoic acid and the formation of the major side products.

Nitration_Pathway Start 2-chloro-4-fluorobenzoic acid NitratingAgent HNO₃ / H₂SO₄ DesiredProduct This compound (Desired Product) NitratingAgent->DesiredProduct Major Pathway (Low Temperature) Isomer 2-chloro-4-fluoro-3-nitrobenzoic acid (Isomeric Side Product) NitratingAgent->Isomer Minor Pathway (Higher Temperature) Dinitro 3,5-dinitro-2-chloro-4-fluorobenzoic acid (Dinitro Side Product) Isomer->Dinitro Further Nitration

Caption: Nitration pathways of 2-chloro-4-fluorobenzoic acid.

Experimental Workflow

This diagram outlines the general experimental workflow for the nitration reaction.

Experimental_Workflow Start Dissolve Starting Material in Sulfuric Acid Cooling Cool to -5 to 0 °C Start->Cooling Nitration Slow Addition of Fuming Nitric Acid (-5 to 8 °C) Cooling->Nitration Reaction Stir and Monitor (TLC/HPLC) Nitration->Reaction Quench Pour onto Crushed Ice Reaction->Quench Filtration Vacuum Filtration Quench->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Crude Product Drying->Product

Caption: General workflow for the nitration experiment.

References

Technical Support Center: 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Thermal Stability Issues

This guide addresses common issues that researchers may encounter related to the thermal stability of 2-chloro-4-fluoro-5-nitrobenzoic acid during experiments.

Question: My reaction mixture containing this compound is showing an unexpected exotherm or discoloration upon heating. What should I do?

Answer: An unexpected exotherm or change in color can be an indication of decomposition.

Immediate Actions:

  • Stop the heat source immediately.

  • If safe to do so, begin cooling the reaction vessel. Use an ice bath or other appropriate cooling method.

  • Ensure adequate ventilation. Decomposition may release hazardous gases.

  • Consult your laboratory's safety protocols and inform your supervisor.

Troubleshooting Steps:

TroubleshootingWorkflow start Unexpected Exotherm or Discoloration Observed stop_heating Immediately Stop Heating and Initiate Cooling start->stop_heating ensure_ventilation Ensure Adequate Ventilation stop_heating->ensure_ventilation review_procedure Review Experimental Protocol ensure_ventilation->review_procedure check_temp Was the set temperature exceeded? review_procedure->check_temp check_impurities Are there any potential catalytic impurities present? review_procedure->check_impurities check_reagents Are all reagents compatible with the nitro compound? review_procedure->check_reagents check_temp->check_impurities No modify_procedure Modify the experimental procedure. check_temp->modify_procedure Yes check_impurities->check_reagents No check_impurities->modify_procedure Yes perform_analysis Consider performing thermal analysis (DSC/TGA) on a small scale. check_reagents->perform_analysis Yes consult_sds Consult Safety Data Sheet for incompatibilities. check_reagents->consult_sds Unsure perform_analysis->modify_procedure end Proceed with Caution modify_procedure->end consult_sds->modify_procedure

Caption: Troubleshooting workflow for unexpected thermal events.

Question: I am planning a reaction at an elevated temperature. How can I assess the thermal stability of this compound beforehand?

Answer: It is highly recommended to perform thermal analysis on a small sample of the compound before scaling up any reaction.

  • Differential Scanning Calorimetry (DSC): This technique can determine the melting point and detect the onset temperature of decomposition, as well as the heat of decomposition. A sharp exotherm after the melting point indicates decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can indicate the temperature at which the compound begins to lose mass due to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum safe operating temperature for this compound?

A1: Without specific experimental data for this compound, a definitive maximum safe operating temperature cannot be provided. As a general precaution for nitroaromatic compounds, it is advisable to maintain temperatures well below the melting point and to be aware of potential exothermic decomposition at higher temperatures. A study on nitrobenzoic acid isomers suggests that decomposition can begin at temperatures ranging from 120-210°C.

Q2: What are the potential hazardous decomposition products of this compound?

A2: Upon decomposition, halogenated nitroaromatic compounds can release toxic and corrosive gases. Potential hazardous decomposition products may include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

Q3: Are there any known incompatibilities for this compound?

A3: Nitroaromatic compounds are generally incompatible with strong oxidizing agents, strong bases, and reducing agents. Reactions with these substances can be highly exothermic and may lead to a runaway reaction. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Data Presentation

The following table summarizes thermal decomposition data for nitrobenzoic acid isomers, which may serve as a useful reference for understanding the potential thermal behavior of this compound.

CompoundOnset Decomposition Temp. (T₀) at 1.0 °C min⁻¹Peak Decomposition Temp. at 1.0 °C min⁻¹Heat of Decomposition (ΔH₁) at 1.0 °C min⁻¹
o-Nitrobenzoic acid120-200 °C196 °C-
m-Nitrobenzoic acid125-190 °C181 °C-
p-Nitrobenzoic acid150-210 °C205 °C1003.98 J g⁻¹

Experimental Protocols

The following are generalized protocols for thermal analysis techniques that can be adapted to assess the thermal stability of this compound.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the onset temperature and enthalpy of decomposition.

Methodology:

  • Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Crimp the pan with a lid. It is recommended to use a pinhole lid to allow for the release of any gaseous decomposition products.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature above the expected decomposition range (e.g., 300 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the melting endotherm and any exothermic events indicative of decomposition.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

  • Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina or platinum).

  • Place the sample pan into the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature where complete decomposition is expected (e.g., 400 °C).

  • Record the sample mass as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of mass loss.

proper storage conditions for 2-chloro-4-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-chloro-4-fluoro-5-nitrobenzoic acid for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

IssuePotential Cause(s)Recommended Action(s)
Caking or Clumping of the Powder - Exposure to humidity- Fluctuation in storage temperature- Transfer the compound to a desiccator to remove excess moisture.- Ensure the storage area's relative humidity is maintained below 50%.[1]- Store at a consistent temperature between 15°C and 25°C.[1]
Discoloration of the Powder (White to Yellowish) - Exposure to light- Potential degradation- Store the container in a dark place or use an amber glass bottle.- If significant color change is observed, it is recommended to verify the purity of the compound before use.
Visible Contamination - Improper sealing of the container- Cross-contamination from the storage environment- Discard the material if contamination is suspected to avoid compromising experimental results.- Always ensure the container is tightly sealed after use.[2]- Store in a dedicated and clean area for chemical reagents.
Difficulty in Dissolving the Compound - Use of an inappropriate solvent- The compound may have degraded- this compound is soluble in methanol.[3][4]- If solubility issues persist in the correct solvent, this may indicate degradation, and the compound should not be used.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] To maintain its stability, it is best to keep it protected from light.

Q2: Is refrigeration required for long-term storage?

A2: While some sources indicate room temperature storage is acceptable, for long-term stability, storing in a controlled environment between 15°C and 25°C is recommended.[1][5] Extreme temperature fluctuations should be avoided.

Q3: What materials should this compound not be stored with?

A3: It is incompatible with strong oxidizing agents, acids, and bases.[3] Keep it segregated from these materials to prevent hazardous reactions.

Q4: What are the signs of degradation?

A4: Signs of degradation may include significant changes in color, caking or clumping of the powder, and decreased solubility in methanol. If any of these are observed, the compound's purity should be re-evaluated before use.

Q5: How should I handle this compound safely?

A5: Always handle this compound in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Storage Condition Summary

ParameterRecommended ConditionNotes
Temperature 15°C to 25°C (59°F to 77°F)Avoid temperatures above 25°C to prevent softening and caking.[1]
Humidity Below 50% Relative HumidityHigh humidity can lead to moisture uptake and clumping.[1]
Light Store in a dark placeProtect from direct sunlight to prevent potential degradation.
Container Tightly sealed, airtight containerPrevents contamination and moisture absorption.[2]
Ventilation Well-ventilated areaEnsures a safe storage environment.[2]

Experimental Protocols

While specific experimental protocols involving this compound are diverse, a general protocol for its solubilization for experimental use is provided below.

Protocol: Solubilization of this compound

  • Materials:

    • This compound powder

    • Methanol (analytical grade)

    • Vortex mixer

    • Appropriate glassware (e.g., volumetric flask)

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry container.

    • Add a small amount of methanol to the powder.

    • Gently swirl or vortex the mixture until the solid is fully dissolved.

    • Add the remaining volume of methanol to reach the desired final concentration.

    • Mix thoroughly to ensure a homogenous solution.

Logical Workflow for Proper Storage

G start Receive Compound check_container Is container sealed and undamaged? start->check_container store Store in a cool, dry, dark, and well-ventilated area (15-25°C, <50% RH) check_container->store Yes quarantine Quarantine and inspect compound check_container->quarantine No check_incompatible Are incompatible materials (oxidizers, acids, bases) stored separately? store->check_incompatible segregate Segregate incompatible materials check_incompatible->segregate No periodic_check Periodically inspect for caking or discoloration check_incompatible->periodic_check Yes segregate->store use Compound is ready for use periodic_check->use No issues retest Retest purity if degradation is suspected periodic_check->retest Issues found

References

mitigating hazards when handling 2-chloro-4-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4-fluoro-5-nitrobenzoic Acid

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: You must wear protective gloves, safety goggles (conforming to EN 166 or NIOSH standards), and long-sleeved protective clothing.[1][3] When there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Q3: The solid compound is a fine powder and creates dust when handled. How can I mitigate this?

A3: Handle the compound in a well-ventilated area, preferably within a fume hood, to control dust.[1][2] Avoid actions that generate dust, such as vigorous scraping or shaking. If possible, use a spatula that minimizes aerosolization and weigh the compound on a draft shield. Always avoid breathing in the dust.[2][3][4]

Q4: What is the appropriate first aid response for accidental exposure?

A4:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1][2] Remove and wash contaminated clothing before reuse.[2][4]

  • Inhalation: Move the person to fresh air.[1][2] If the person is not breathing, provide artificial respiration. If symptoms persist, call a physician.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Q5: How should I handle a small spill of the solid material?

A5: For a small spill, ensure adequate ventilation and wear your full PPE.[1] Avoid generating dust. Carefully sweep or shovel the material into a suitable, closed container for disposal.[1] Clean the affected area thoroughly afterward. Do not let the product enter drains.

Q6: What are the correct storage conditions for this chemical?

A6: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It should be stored locked up.[2][3][4] Some suppliers recommend room temperature storage.

Q7: The compound is not dissolving as expected. What are my options?

A7: this compound is listed as soluble in methanol.[4][5] If you are using other solvents, solubility may be limited. Gentle heating or sonication may aid dissolution, but this should be done in a closed system within a fume hood to avoid releasing vapors or dust. Always consult literature for solvent compatibility in your specific reaction.

Physicochemical & Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Physical State Powder / Crystal[4][4]
Color White to Yellow[4][4]
Melting Point 210°C (lit.)[4]
Boiling Point 126°C (lit.)[4]
Flash Point 70°C (lit.)[4]
Vapor Pressure 6.08E-06 mmHg at 25°C[4]
Storage Temperature Room Temperature; Keep in a dry, cool place[1]
Solubility Soluble in methanol[4][5]

Experimental Protocol: Safe Weighing and Dissolution

This protocol outlines the standard procedure for safely weighing this compound and preparing a solution for experimental use.

Objective: To accurately weigh a specified amount of the compound and dissolve it in a suitable solvent while minimizing exposure risk.

Materials:

  • This compound

  • Appropriate solvent (e.g., methanol)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Glassware for dissolution (e.g., beaker, flask)

  • Magnetic stir bar and stir plate

  • Required PPE (lab coat, gloves, safety goggles)

Procedure:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood and analytical balance, is clean and uncluttered.

    • Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully open the container of this compound.

    • Using a clean spatula, slowly transfer the desired amount of the solid to the weighing boat. Avoid any sudden movements that could generate dust.

    • Once the target weight is reached, securely close the primary container.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the designated flask or beaker.

    • Measure the required volume of the solvent (e.g., methanol) in a graduated cylinder.

    • Slowly add the solvent to the flask containing the solid.

    • Place a magnetic stir bar into the flask.

  • Mixing:

    • Place the flask on a stir plate within the fume hood.

    • Turn on the stirrer and allow the mixture to agitate until the solid is completely dissolved. Avoid high speeds that could cause splashing.

  • Cleanup and Disposal:

    • Dispose of the used weighing boat and any contaminated materials (like disposable gloves) in the designated solid chemical waste container.

    • Wipe down the spatula and the work surface with an appropriate cleaning agent.

    • Wash all non-disposable glassware thoroughly.

    • Remove PPE and wash hands thoroughly with soap and water.[3][4]

Visualized Workflow: Hazard Mitigation

The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to final disposal.

HazardMitigationWorkflow cluster_prep 1. Planning & Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Experiment cluster_emergency Emergency Procedures RiskAssessment Assess Risks: - Irritant (Skin, Eye, Respiratory) - Dust Inhalation GatherPPE Gather Required PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) RiskAssessment->GatherPPE PrepWorkspace Prepare Workspace: - Chemical Fume Hood - Clear & Clean Area GatherPPE->PrepWorkspace Weighing Weigh Compound (Minimize Dust) PrepWorkspace->Weighing Dissolution Dissolve in Solvent Weighing->Dissolution Spill Spill Occurs Weighing->Spill Experiment Perform Experiment Dissolution->Experiment Exposure Personal Exposure Dissolution->Exposure Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Disposal Dispose of Waste (Follow Regulations) Decontaminate->Disposal RemovePPE Remove PPE & Wash Hands Disposal->RemovePPE SpillResponse Contain & Clean Spill (Use Spill Kit) Spill->SpillResponse FirstAid Administer First Aid (Flush Area, Move to Fresh Air) Exposure->FirstAid MedicalAttention MedicalAttention FirstAid->MedicalAttention Seek Medical Attention

Caption: Safe handling workflow for this compound.

References

Technical Support Center: Purification of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-chloro-4-fluoro-5-nitrobenzoic acid, specifically focusing on the removal of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

During the nitration of 2-chloro-4-fluorobenzoic acid, several isomers and side products can be formed. The most common impurities include:

  • 2-chloro-4-fluoro-3-nitrobenzoic acid: This is the primary isomeric impurity and is often difficult to remove due to its similar physical and chemical properties to the desired product.[1][2]

  • 3,5-dinitro-2-chloro-4-fluorobenzoic acid: This is a common side product resulting from di-nitration.[1][2]

The relative proportions of these impurities depend on the specific reaction conditions, such as the nitrating agent, reaction temperature, and reaction time.[2]

Q2: What are the primary methods for removing isomeric impurities from this compound?

The most commonly employed method for the purification of this compound is crystallization .[2] This technique leverages the differences in solubility between the desired product and its isomeric impurities in a selected solvent. High-performance liquid chromatography (HPLC) can also be used for analytical assessment of purity and, on a smaller scale, for purification.

Q3: How does the ratio of isomeric impurities affect the purification strategy?

The ratio of the desired 5-nitro isomer to the undesired 3-nitro isomer and the 3,5-dinitro side product is crucial for an effective purification strategy.[2] A typical crude product might consist of a mixture in the proportion of approximately 85-90% of the desired isomer, 3-9% of the undesired 3-nitro isomer, and 3-9% of the 3,5-dinitro side product (as determined by HPLC area %).[2] Managing the reaction conditions to achieve a favorable ratio, for instance, where the undesired isomer and the dinitro side product are in a range of 3:1 to 1:3, can facilitate easier purification by crystallization.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound via crystallization.

Issue 1: Low Purity of the Crystallized Product
Possible Cause Troubleshooting Step
Co-precipitation of Isomers: The undesired isomers are precipitating along with the this compound.1. Optimize Solvent System: Experiment with different solvents or solvent mixtures. Alkylated aromatic hydrocarbons have been shown to be effective. 2. Control Cooling Rate: Employ a slower, more controlled cooling process to allow for selective crystallization of the desired, often less soluble, isomer. Rapid cooling can lead to the co-precipitation of impurities. 3. Perform Recrystallization: A second crystallization step can significantly improve purity.
Inadequate Washing: The crystal surfaces are contaminated with mother liquor containing a high concentration of impurities.Wash the filtered crystals with a small amount of cold solvent. The solvent should be one in which the desired product has low solubility to minimize yield loss.
Formation of Solid Solutions: The isomeric impurities are incorporated into the crystal lattice of the desired product.This is a more challenging issue. Consider exploring different crystallization solvents or switching to an alternative purification technique such as preparative chromatography if high purity is essential.
Issue 2: Poor Crystal Yield
Possible Cause Troubleshooting Step
Incomplete Precipitation: The desired product remains dissolved in the mother liquor.1. Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution before cooling. 2. Cool to a Lower Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize precipitation. 3. Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
Product Loss During Washing: The washing solvent is dissolving a significant amount of the desired product.1. Use Cold Solvent: Always use ice-cold solvent for washing the crystals. 2. Minimize Wash Volume: Use the minimum amount of solvent necessary to wash away the mother liquor.

Experimental Protocols

General Crystallization Protocol for Purifying this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile and scale of your experiment.

  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., an alkylated aromatic hydrocarbon).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound and quantifying the isomeric impurities.

Quantitative Data Summary

The following table summarizes typical purity and yield data found in the literature for the synthesis and purification of this compound.

Parameter Value Reference
Crude Product Composition (HPLC Area %)
This compound85 - 90%[2]
2-chloro-4-fluoro-3-nitrobenzoic acid3 - 9%[2]
3,5-dinitro-2-chloro-4-fluorobenzoic acid3 - 9%[2]
Purity after Crystallization >99%[3]
Isomeric Impurity after Crystallization <0.3%[3]
Typical Molar Yield ~91%[4]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-chloro-4-fluorobenzoic acid nitration Nitration start->nitration crude Crude Product (Mixture of Isomers) nitration->crude dissolution Dissolution in Hot Solvent crude->dissolution Crystallization hplc HPLC Analysis crude->hplc cooling Controlled Cooling dissolution->cooling filtration Filtration & Washing cooling->filtration filtration->dissolution Recrystallization (Optional) pure Pure 2-chloro-4-fluoro- 5-nitrobenzoic acid filtration->pure pure->hplc troubleshooting_low_purity start Low Purity Detected cause1 Co-precipitation of Isomers? start->cause1 cause2 Inadequate Washing? start->cause2 cause3 Solid Solution Formation? start->cause3 solution1a Optimize Solvent System cause1->solution1a Yes solution1b Control Cooling Rate cause1->solution1b Yes solution1c Recrystallize cause1->solution1c Yes solution2 Wash with Cold Solvent cause2->solution2 Yes solution3 Consider Alternative Purification Method cause3->solution3 Yes

References

Technical Support Center: 2-Chloro-4-fluoro-5-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloro-4-fluoro-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is the direct nitration of 2-chloro-4-fluorobenzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. This method is often favored for its directness and relatively high yield.[1]

Q2: What are the main applications of this compound?

A2: It primarily serves as a crucial intermediate in the pharmaceutical and agrochemical industries.[1] For instance, it is a key building block in the synthesis of the herbicide saflufenacil.[2][3]

Q3: What are the typical yields and purity levels I can expect?

A3: With optimized protocols, yields can be as high as 97.1% with a purity of 97.2% for the nitration of 2-chloro-4-fluorobenzoic acid.[1] Another synthetic route starting from 2-chloro-4-fluorotoluene reports an overall yield of over 80%.[4]

Q4: In which solvents is this compound soluble?

A4: The compound is soluble in methanol.[1] For recrystallization, solvent systems such as methanol/water, ethanol/water, ethyl acetate, toluene, or chlorobenzene can be used.[4]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Nitration Monitor the reaction progress using techniques like TLC or HPLC to ensure the complete consumption of the starting material before quenching the reaction.[5]
Suboptimal Temperature The nitration reaction is highly exothermic. Maintain strict temperature control, typically between -5 and 8°C, during the addition of nitric acid to prevent side reactions.[1][5]
Loss During Work-up After quenching the reaction on ice, ensure the product fully precipitates. Wash the solid product with ice water to minimize its solubility and subsequent loss.[1]
Incorrect Reagent Stoichiometry Use the correct molar ratios of substrates and reagents as specified in the protocol. For example, a molar ratio of 1-1.8:1 for fuming nitric acid to 2-chloro-4-fluorobenzylidene dichloride is suggested in one method.[4]
Issue 2: High Levels of Impurities

Possible Causes & Solutions

Possible CauseRecommended Action
Formation of Isomeric Byproducts The formation of other nitro isomers, such as 2-chloro-4-fluoro-3-nitrobenzoic acid or 3,5-dinitro-2-chloro-4-fluorobenzoic acid, can occur.[3] Lowering the reaction temperature and ensuring slow, controlled addition of the nitrating agent can help favor the desired 5-nitro isomer.[5]
Oxidation of Intermediates In multi-step syntheses, for example from 2-chloro-4-fluorotoluene, ensure that the oxidation step from the aldehyde to the carboxylic acid is efficient and does not lead to degradation.[4]
Residual Starting Material If the reaction is incomplete, the final product will be contaminated with the starting material. Ensure the reaction goes to completion by monitoring it and adjusting the reaction time if necessary.[1][5]
Inefficient Purification Recrystallization is a key step for purification. Experiment with different solvent systems (e.g., methanol/water, ethanol/water) to achieve the best separation from impurities.[4]

Experimental Protocols

Protocol 1: Nitration of 2-Chloro-4-fluorobenzoic Acid[1]
  • Preparation : In a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

  • Addition of Starting Material : Add 10 g of 2-chloro-4-fluorobenzoic acid in batches to the flask.

  • Initial Stirring : Stir the mixture at 25°C for 1 hour.

  • Cooling : Cool the reaction mixture to 0°C in an ice bath.

  • Nitration : Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.

  • Reaction Monitoring : Continue the reaction for 5 to 8 hours, monitoring until the content of 2-chloro-4-fluorobenzoic acid is less than 0.5%.

  • Quenching : Slowly pour the reaction mixture into 80 g of crushed ice.

  • Isolation : Collect the solid product by filtration.

  • Washing : Wash the filter cake with 30 g of ice water.

  • Drying : Air-dry the solid at 65°C to obtain the final product.

Protocol 2: Synthesis from 2-Chloro-4-fluorotoluene[4]

This is a multi-step process. The general workflow is as follows:

  • Photochlorination : Convert 2-chloro-4-fluorotoluene to 2-chloro-4-fluorobenzylidene dichloride via photochlorination.

  • Nitration : Perform nitration on the resulting dichloride using a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Hydrolysis & Oxidation : Hydrolyze the nitro-dichloride intermediate to 2-chloro-4-fluoro-5-nitrobenzaldehyde, followed by oxidation to the final carboxylic acid product.

  • Purification : Purify the final product by recrystallization.

Data Summary

Table 1: Reaction Conditions and Outcomes for Synthesis via Nitration of 2-Chloro-4-fluorobenzoic Acid

ParameterValueReference
Starting Material2-chloro-4-fluorobenzoic acid[1]
Nitrating AgentFuming Nitric Acid[1]
Acid CatalystConcentrated Sulfuric Acid[1]
Reaction Temperature-5 to 8 °C[1]
Reaction Time5 - 8 hours[1]
Yield97.1%[1]
Purity97.2%[1]

Visual Guides

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_end Final Product A 2-Chloro-4-fluorobenzoic Acid B Mix with Conc. H₂SO₄ Stir at 25°C A->B C Cool to 0°C B->C D Add Fuming HNO₃ (-5 to 8°C) C->D Critical Temp. E Stir for 5-8 hours D->E F Pour into Ice E->F G Filter Solid F->G H Wash with Ice Water G->H I Dry at 65°C H->I J This compound I->J G cluster_temp Temperature Control cluster_time Reaction Time cluster_purification Purification start Low Yield or High Impurity? T_check Was temperature kept between -5 and 8°C? start->T_check T_yes Yes T_check->T_yes Yes T_no No T_check->T_no No RT_check Was reaction monitored for completion (TLC/HPLC)? T_yes->RT_check T_solution Solution: Use ice bath, add nitrating agent slowly. T_no->T_solution end_node Problem Resolved T_solution->end_node RT_yes Yes RT_check->RT_yes Yes RT_no No RT_check->RT_no No P_check Was recrystallization performed effectively? RT_yes->P_check RT_solution Solution: Increase reaction time and monitor progress. RT_no->RT_solution RT_solution->end_node P_yes Yes P_check->P_yes Yes P_no No P_check->P_no No P_yes->end_node P_solution Solution: Test different recrystallization solvents. P_no->P_solution P_solution->end_node

References

Technical Support Center: Scale-Up of 2-Chloro-4-fluoro-5-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-chloro-4-fluoro-5-nitrobenzoic acid synthesis.

Troubleshooting Guides and FAQs

Reaction Control and Safety

Q1: My nitration reaction is showing a rapid, uncontrolled temperature increase (thermal runaway). What should I do and how can I prevent this?

A1: An uncontrolled temperature increase is a serious safety hazard.

Immediate Actions:

  • Immediately stop the addition of the nitrating agent.

  • Increase cooling to the reactor jacket to maximum capacity.

  • If equipped, use a quench system to rapidly halt the reaction.

Prevention and Control Strategies:

  • Heat Management: Nitration reactions are highly exothermic. Ensure your reactor's cooling system is capable of handling the total heat evolution of the reaction.[1][2] On scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient.[3][4]

  • Controlled Addition: Add the nitrating agent (e.g., mixed acid) slowly and sub-surface to ensure it reacts quickly and doesn't accumulate.[2] The addition rate should be tied to the reactor's cooling capacity to maintain a stable internal temperature.

  • Kinetic Understanding: Understand the reaction kinetics at different temperatures to predict and model the heat flow accurately during scale-up.[1]

  • Agitation: Ensure efficient agitation to prevent localized "hot spots" where the reaction rate can accelerate, leading to a runaway.[1]

Q2: I am observing the formation of significant amounts of unwanted isomers. How can I improve the regioselectivity of the reaction?

A2: The formation of isomers, such as 2-chloro-4-fluoro-3-nitrobenzoic acid or dinitro species, is a common issue in aromatic nitration.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can often improve selectivity. The formation of different isomers can have different activation energies, and lower temperatures will favor the product with the lower activation energy.

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution. Using a mixture of concentrated nitric acid and sulfuric acid is common for generating the nitronium ion (NO₂⁺), which is the key electrophile.[5] The ratio of these acids can be optimized.

  • Order of Addition: Adding the substrate to the nitrating mixture (reverse addition) can sometimes alter the isomer ratio by ensuring a high concentration of the nitrating species throughout the reaction.

  • Catalysts: While less common for this specific transformation, literature on aromatic nitrations sometimes explores catalysts to improve regioselectivity.

Product Purity and Yield

Q3: The yield of my this compound is lower than expected after scale-up. What are the potential causes?

A3: Low yield can be attributed to several factors during the reaction or work-up.

Potential Causes and Solutions:

  • Incomplete Reaction: Verify reaction completion by in-process monitoring (e.g., HPLC, TLC). If the reaction has stalled, it could be due to insufficient nitrating agent or deactivation of the nitrating species by moisture.

  • Side Reactions: Besides isomer formation, over-nitration to dinitro- or other byproducts can occur, especially at elevated temperatures. Re-evaluate the reaction temperature and stoichiometry of the nitrating agent.

  • Work-up Losses: The product has some solubility in acidic water. Ensure the precipitation and filtration steps are performed at a low temperature (e.g., on an ice bath) to minimize losses.[5] During extraction, maintain the correct pH to keep the product in its less soluble protonated form.

  • Sub-optimal Agitation: Poor mixing can lead to localized areas of low reactant concentration, resulting in an incomplete reaction.

Q4: My final product is discolored and difficult to purify. What are the likely impurities and how can I remove them?

A4: Discoloration often indicates the presence of nitrophenolic byproducts or other colored impurities.

Purification Strategies:

  • Caustic Washing: Washing the crude product with a basic solution, such as aqueous sodium carbonate or ammonia, can help remove acidic impurities like nitrophenols by converting them into their water-soluble salts.[6][7]

  • Recrystallization: Recrystallization from a suitable solvent is a powerful technique for removing both isomers and other impurities. The choice of solvent is critical and may require screening.

  • Activated Carbon Treatment: If the discoloration is due to trace, highly colored impurities, treatment with activated carbon during recrystallization can be effective.

Quantitative Data Summary

ParameterLaboratory ScalePilot Scale (Predicted/Reported)Key Considerations
Starting Material 2-chloro-4-fluorobenzoic acid2-chloro-4-fluorobenzoic acidPurity of starting material is crucial.
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Conc. H₂SO₄ / Conc. HNO₃ (or fuming)Ratio and concentration affect reactivity and byproducts.
Temperature 0-10 °C0-10 °C (with robust cooling)Exothermic nature requires stringent temperature control.[2]
Reaction Time 2-4 hours2-6 hoursDependent on addition rate and heat removal.
Typical Yield 75-85%70-80%Scale-up can sometimes lead to slightly lower yields.
Purity (crude) 90-95%88-93%Isomer formation can be more pronounced on a larger scale.
Major Impurities Isomeric nitrobenzoic acids, dinitro compoundsIsomeric nitrobenzoic acids, dinitro compounds, nitrophenolsImpurity profile may change with longer reaction times or temperature deviations.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory-specific equipment and safety assessments.

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • Preparation of the Nitrating Mixture: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using a circulating chiller.

  • Slowly add the concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C. Stir the resulting mixed acid for 15-20 minutes at 0-5 °C.

  • Nitration Reaction: Slowly add the 2-chloro-4-fluorobenzoic acid portion-wise to the cold nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 5-10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of ice and water. The amount of ice/water should be sufficient to keep the temperature of the quench mixture low.

  • A precipitate of the crude this compound will form.

  • Stir the slurry for 30-60 minutes in an ice bath to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_chloro_4_fluorobenzoic_acid 2-chloro-4-fluorobenzoic acid Nitration Electrophilic Aromatic Substitution 2_chloro_4_fluorobenzoic_acid->Nitration Mixed_Acid H₂SO₄ + HNO₃ Mixed_Acid->Nitration Target_Product This compound Nitration->Target_Product Desired Pathway Isomer_Byproduct Isomeric Byproducts Nitration->Isomer_Byproduct Side Reaction Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (HPLC/TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time / Check Reagents Incomplete->Extend_Time Analyze_Impurities Analyze Impurity Profile Complete->Analyze_Impurities High_Byproducts High Level of Byproducts Analyze_Impurities->High_Byproducts Yes Low_Byproducts Low Level of Byproducts Analyze_Impurities->Low_Byproducts No Optimize_Conditions Optimize Temp. & Stoichiometry High_Byproducts->Optimize_Conditions Review_Workup Review Work-up Procedure Low_Byproducts->Review_Workup Safety_Considerations Key Safety Considerations for Scale-Up cluster_hazards Primary Hazards cluster_controls Control Measures Scale_Up Scale-Up of Nitration Exotherm Exothermic Reaction Scale_Up->Exotherm Corrosive Corrosive Reagents Scale_Up->Corrosive Byproducts Toxic Byproducts (NOx) Scale_Up->Byproducts Heat_Management Efficient Heat Exchange Exotherm->Heat_Management Controlled_Addition Controlled Reagent Addition Exotherm->Controlled_Addition Monitoring In-Process Monitoring Exotherm->Monitoring Material_Compatibility Material Compatibility Corrosive->Material_Compatibility Ventilation Adequate Ventilation Byproducts->Ventilation

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The primary focus is on the interpretation of its ¹H NMR spectrum, with a comparative analysis of alternative methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).

¹H NMR Spectroscopy: A Detailed Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum provides definitive information about the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the benzene ring. Due to the electron-withdrawing nature of the chloro, fluoro, and nitro substituents, these protons are expected to be significantly deshielded, appearing at a high chemical shift (downfield)[1].

A patent describing the synthesis of this compound provides the following ¹H NMR data, recorded in deuterated acetone (CD₃COCD₃):

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J)
H-37.91 ppmDoublet of doublets (dd)³J(H-F) = 9.91 Hz
H-68.93 ppmDoublet of doublets (dd)⁴J(H-F) = 7.63 Hz

Table 1: ¹H NMR Spectral Data for this compound.[2]

Interpretation:

  • H-3: The proton at position 3 is coupled to the fluorine atom at position 4, resulting in a doublet with a typical ³J(H-F) coupling constant of approximately 9.91 Hz.

  • H-6: The proton at position 6 is coupled to the fluorine atom at position 4, exhibiting a smaller ⁴J(H-F) coupling constant of around 7.63 Hz, which is characteristic of a four-bond coupling. The significant downfield shift to 8.93 ppm is attributed to the strong deshielding effect of the adjacent nitro group.

Comparative Analytical Techniques

While ¹H NMR is invaluable for structural confirmation, other analytical techniques provide complementary information regarding purity, quantity, and other physicochemical properties.

Analytical TechniqueInformation ProvidedKey AdvantagesKey Limitations
¹H NMR Spectroscopy Detailed molecular structureNon-destructive, provides unambiguous structural informationLower sensitivity compared to MS, requires higher sample concentration
HPLC-UV Purity assessment and quantificationRobust, widely available, cost-effectiveModerate sensitivity, potential for matrix interference
LC-MS/MS Molecular weight confirmation, high-sensitivity quantification, impurity identificationHigh sensitivity and selectivity, suitable for complex matricesHigher equipment and operational costs, potential for ion suppression
GC-MS Analysis of volatile derivatives, impurity profilingHigh separation efficiency, definitive identificationRequires derivatization for non-volatile compounds, potential for thermal degradation
Capillary Electrophoresis (CE) Purity analysis, pKa determinationHigh separation efficiency, low sample and solvent consumptionLower concentration sensitivity compared to LC-MS, sensitive to matrix effects

Table 2: Comparison of Analytical Techniques for the Characterization of this compound.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire Spectrum instrument->acquire process Process Data acquire->process Structural Elucidation Structural Elucidation process->Structural Elucidation

¹H NMR Experimental Workflow.
High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound.

Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

  • Perform serial dilutions to create calibration standards if quantification is required.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Column Temperature: 25 °C.

hplc_workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis prep_stock Prepare Stock Solution dilute Dilute to Working Concentration prep_stock->dilute filter_sample Filter Sample dilute->filter_sample inject Inject into HPLC System filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect Purity Assessment Purity Assessment detect->Purity Assessment

HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and quantify the compound with high sensitivity.

Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions: Similar to the HPLC-UV method, but using MS-compatible mobile phase additives (e.g., formic acid instead of phosphoric acid).

MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

  • Precursor Ion: For this compound (MW = 219.56), the precursor ion would be m/z 218.56.

  • Product Ion: A characteristic fragment ion would be monitored for quantification in Multiple Reaction Monitoring (MRM) mode. The specific fragmentation pattern would need to be determined by direct infusion of a standard.

lcms_workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis prep_stock_lcms Prepare Stock Solution dilute_lcms Dilute to Working Concentration prep_stock_lcms->dilute_lcms filter_lcms Filter Sample dilute_lcms->filter_lcms inject_lcms Inject into LC System filter_lcms->inject_lcms separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize Electrospray Ionization (ESI) separate_lcms->ionize analyze_ms Tandem Mass Spectrometry (MS/MS) ionize->analyze_ms Molecular Weight\nConfirmation Molecular Weight Confirmation analyze_ms->Molecular Weight\nConfirmation

References

Comparative 13C NMR Analysis of 2-chloro-4-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of the experimental and predicted 13C NMR spectral data for 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. This analysis is supplemented with experimental data from structurally related analogs to provide a deeper understanding of substituent effects on the chemical shifts of the benzoic acid backbone. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and reaction monitoring.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound and its analogs are summarized in the table below. The experimental data for the target compound was obtained in a deuterated acetone solution, while the data for the analogs were recorded in various deuterated solvents as noted. Predicted chemical shifts for this compound were generated using a standard NMR prediction algorithm to provide a basis for comparison with experimental findings.

Carbon AtomExperimental δ (ppm) in Acetone-d6Predicted δ (ppm) in DMSO-d62-chloro-5-nitrobenzoic acid (DMSO-d6)4-fluoro-3-nitrobenzoic acid (DMSO-d6)2-chloro-4-fluorobenzoic acid (CDCl3)
C-1 136.91133.0~132.0~135.0~130.0
C-2 141.01139.5~139.0~125.0~135.0
C-3 125.16124.5~124.0~129.0~115.0
C-4 157.26155.0~147.0~158.0~165.0
C-5 136.07135.5~141.0~140.0~118.0
C-6 127.09126.0~130.0~118.0~128.0
C=O Not Reported~164.0~165.0~164.0~168.0

Experimental Protocol: 13C NMR Spectroscopy

The following is a general protocol for the acquisition of a 13C NMR spectrum for a substituted benzoic acid derivative.

1. Sample Preparation:

  • Dissolve 15-25 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

  • The data should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.

  • The instrument should be locked to the deuterium signal of the solvent.

  • The sample temperature should be maintained at 298 K.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): Approximately 1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width (SW): 0 to 200 ppm.

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 1.0 Hz.

  • Perform a Fourier transform of the free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., DMSO-d6 at 39.52 ppm, CDCl3 at 77.16 ppm).

Experimental Workflow

The logical flow of the 13C NMR analysis is depicted in the following diagram.

experimental_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Locking, Shimming, Tuning) A->B C 13C NMR Data Acquisition (Proton Decoupled) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Peak Picking and Assignment) D->E F Comparison with Analogs and Predicted Data E->F

Caption: Workflow for 13C NMR analysis.

A Comparative Guide to the Mass Spectrometry of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore its characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into expected fragmentation patterns, experimental considerations, and performance characteristics. Additionally, we will touch upon alternative analytical methods for a comprehensive understanding of its analysis.

Mass Spectrometry Analysis: GC-MS vs. LC-MS/MS

Mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization to a more volatile ester (e.g., methyl ester) is typically required for optimal chromatographic performance and to prevent thermal degradation in the injector and column. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are useful for structural identification.

Expected Fragmentation Pattern (Electron Ionization):

Based on available data, the electron ionization mass spectrum of the underivatized this compound is expected to show a molecular ion peak ([M]+•) at m/z 219. Key fragment ions would likely arise from the loss of functional groups. A patent describing the synthesis of the related compound, 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene, which is a precursor, mentions GC-MS analysis of this compound with a molecular ion at m/z 243. This suggests the analysis may have been performed on a derivative. However, for the parent acid, the fragmentation would likely proceed as follows:

A known patent for a preparation method of this compound reported GC-MS data showing a molecular ion [M]+ at m/z 243, along with fragment ions at m/z 224 [M-F]+, m/z 213 [M-NO]+, and m/z 197 [M-NO2]+.[1] This molecular weight corresponds to the methyl ester of the target compound, indicating that derivatization was performed prior to analysis.

The proposed fragmentation pathway for the methyl ester of this compound under electron ionization is depicted below.

GC-MS (EI) Fragmentation of Methyl 2-chloro-4-fluoro-5-nitrobenzoate mol [C₈H₅ClFNO₄]⁺˙ m/z 243 (M⁺˙) frag1 [C₈H₅ClNO₄]⁺˙ m/z 224 mol->frag1 - F frag2 [C₈H₅ClFO₃]⁺ m/z 213 mol->frag2 - NO frag3 [C₈H₅ClFO₂]⁺ m/z 197 mol->frag3 - NO₂ frag4 [C₇H₅ClFO]⁺ m/z 157 frag3->frag4 - CO

Caption: Proposed GC-MS (EI) fragmentation of the methyl ester of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of less volatile and thermally labile compounds like this compound, without the need for derivatization. Electrospray Ionization (ESI) is the most common ionization source for this type of analysis, typically operated in negative ion mode for acidic compounds.

Expected Fragmentation Pattern (Electrospray Ionization - Negative Mode):

In negative mode ESI, this compound will readily deprotonate to form the [M-H]- ion at m/z 218. Collision-Induced Dissociation (CID) of this precursor ion in the tandem mass spectrometer will lead to characteristic product ions. Common fragmentation pathways for nitrobenzoic acids in negative ESI-MS/MS include the loss of CO2 (decarboxylation) and the loss of the nitro group (NO2).

The proposed fragmentation pathway for this compound in negative ion ESI-MS/MS is as follows:

LC-MS/MS (ESI-) Fragmentation of this compound mol [C₇H₂ClFNO₄]⁻ m/z 218 ([M-H]⁻) frag1 [C₆H₂ClFNO₂]⁻ m/z 174 mol->frag1 - CO₂ frag2 [C₇H₂ClFO₂]⁻ m/z 172 mol->frag2 - NO₂

Caption: Proposed LC-MS/MS (ESI-) fragmentation of this compound.

Performance Comparison

The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound. The quantitative values are estimates based on the analysis of similar nitroaromatic compounds.

ParameterGC-MS (with derivatization)LC-MS/MS (without derivatization)
Sample Preparation Derivatization (e.g., methylation) required."Dilute and shoot" often possible.
Ionization Technique Electron Ionization (EI)Electrospray Ionization (ESI)
Selectivity GoodExcellent (with MS/MS)
Sensitivity (Est. LOD) 1-10 ng/mL0.01-0.1 ng/mL
Sensitivity (Est. LOQ) 5-50 ng/mL0.05-0.5 ng/mL
Throughput ModerateHigh
Matrix Effects Less proneMore prone to ion suppression/enhancement.
Structural Information Rich fragmentation library available.Targeted fragmentation provides specific structural information.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are proposed starting methodologies for the analysis of this compound by GC-MS and LC-MS/MS, based on established methods for similar aromatic acids.

Proposed GC-MS Protocol (with Methylation)
  • Derivatization: To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol. Heat at 60°C for 30 minutes. Cool, add 1 mL of saturated sodium bicarbonate solution, and extract with 1 mL of ethyl acetate. Use the organic layer for GC-MS analysis.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-300.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample derivatization Methylation sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction injection Injection extraction->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample dissolution Dissolution sample->dissolution dilution Dilution dissolution->dilution injection Injection dilution->injection separation LC Separation injection->separation ionization ESI Ionization separation->ionization detection MS/MS Detection ionization->detection

References

Comparative FT-IR Spectroscopy Analysis: 2-Chloro-4-fluoro-5-nitrobenzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the vibrational spectra of 2-chloro-4-fluoro-5-nitrobenzoic acid with its structural analogs, 2-chloro-5-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid, provides valuable insights into the influence of substituent effects on molecular vibrations. This guide presents a comparative analysis of their Fourier-transform infrared (FT-IR) spectra, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Vibrational Spectroscopy in Drug Development

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. In drug development, it plays a crucial role in characterizing active pharmaceutical ingredients (APIs), identifying impurities, and studying intermolecular interactions. The vibrational frequencies of a molecule are sensitive to its chemical environment, making FT-IR an excellent tool for comparing structurally related compounds.

This guide focuses on the FT-IR spectral features of this compound, a substituted aromatic carboxylic acid of interest in medicinal chemistry. By comparing its spectrum with those of 2-chloro-5-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid, we can discern the vibrational signatures associated with the specific arrangement of chloro, fluoro, and nitro substituents on the benzoic acid backbone.

Comparative Analysis of FT-IR Spectra

Functional Group Vibrational Mode 2-Chloro-5-nitrobenzoic acid (cm⁻¹) 2-Fluoro-5-nitrobenzoic acid (cm⁻¹) Expected Range for this compound (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3100-2500 (broad)~3100-2500 (broad)~3100-2500 (broad)
C=O (Carboxylic Acid)Stretching~1700~1710~1700-1720
C=C (Aromatic)Stretching~1600, ~1480~1610, ~1490~1600-1480
NO₂ (Nitro Group)Asymmetric Stretching~1530~1535~1530-1540
NO₂ (Nitro Group)Symmetric Stretching~1350~1355~1350-1360
C-Cl (Chloro)Stretching~740-~740-760
C-F (Fluoro)Stretching-~1240~1230-1250
C-N (Nitro)Stretching~830~835~830-840

Table 1: Comparison of Characteristic FT-IR Absorption Bands. The provided wavenumbers for 2-chloro-5-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid are based on typical spectral data. The expected range for this compound is an estimation based on the influence of its substituents.

Experimental Protocols

Two common methods for obtaining FT-IR spectra of solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This technique involves mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Materials:

  • This compound (or analog)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.

  • Add approximately 200 mg of dry KBr powder to the mortar.

  • Gently mix the sample and KBr until a homogeneous mixture is obtained.

  • Transfer the mixture to the die set of the pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

ATR-FT-IR is a rapid and non-destructive method that requires minimal sample preparation.

Materials:

  • This compound (or analog)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the built-in clamp to ensure uniform contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the FT-IR analysis process.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start sample Obtain Solid Sample start->sample method Choose Method sample->method kbr_prep KBr Pellet Preparation method->kbr_prep KBr atr_prep ATR Sample Placement method->atr_prep ATR acquire_bg Acquire Background Spectrum kbr_prep->acquire_bg atr_prep->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process_data Process and Analyze Data acquire_sample->process_data end End process_data->end

Caption: Workflow for FT-IR analysis of a solid sample.

KBr_Pellet_Preparation title KBr Pellet Preparation Workflow grind_sample Grind Sample add_kbr Add Dry KBr grind_sample->add_kbr mix Mix Homogeneously add_kbr->mix load_die Load into Die mix->load_die press Apply Pressure load_die->press pellet Form Transparent Pellet press->pellet

A Comparative Guide to the HPLC Purity Assessment of 2-chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of the purity assessment of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key building block in many synthetic pathways, against a common alternative, 3-fluoro-4-nitrobenzoic acid, utilizing High-Performance Liquid Chromatography (HPLC).

Performance Comparison: Purity Analysis by HPLC

The purity of this compound and its alternatives is a critical parameter that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API).[1] HPLC is the industry-standard method for determining the purity of these compounds. Below is a summary of typical purity data obtained for this compound from various synthesis batches, compared with a representative analysis of 3-fluoro-4-nitrobenzoic acid.

ParameterThis compound (Sample A)This compound (Sample B)This compound (Sample C)3-fluoro-4-nitrobenzoic acid (Representative Sample)
Purity (%) 99.1%[2]97.2%[3]96.5%[4]≥98.0%
Major Impurity Isomer of this compound (1.1%)UnidentifiedUnidentifiedUnidentified
Retention Time (min) 8.58.58.57.2
Peak Area (mAU*s) 4520443043804480
Theoretical Plates >10000>10000>10000>10000
Tailing Factor 1.11.11.11.2

Experimental Protocols

A robust and reliable reversed-phase HPLC (RP-HPLC) method is essential for the accurate purity determination of these compounds. The following protocol is a general guideline adaptable for both this compound and its structural analogs.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Data Acquisition: Chromatography data station for instrument control and data processing.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%).

  • Reference Standards: Certified reference standards of this compound and any known impurities.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 30:70 to 70:30 (Acetonitrile:Water with 0.1% Phosphoric Acid) over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis

The purity is determined using the area percent method, calculated as follows:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Impurity Profile and Method Specificity

The synthesis of this compound can result in several impurities, including positional isomers.[3] Similarly, the synthesis of related compounds like 3-fluoro-4-nitrobenzoic acid can also lead to isomeric impurities. The described HPLC method is designed to provide sufficient resolution to separate the main component from these potential impurities, ensuring an accurate purity assessment.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between the key experimental stages.

HPLC_Workflow HPLC Purity Assessment Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing dissolve Dissolution weigh->dissolve filter Filtration dissolve->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Reporting calculate->report

Caption: A flowchart of the HPLC purity assessment process.

Logical_Relationships Key Experimental Relationships MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution Column Stationary Phase (C18) Column->RetentionTime Column->Resolution FlowRate Flow Rate FlowRate->RetentionTime Wavelength Detection Wavelength Purity Calculated Purity RetentionTime->Purity PeakShape Peak Shape PeakShape->Purity Resolution->Purity

Caption: Interdependencies of HPLC method parameters and results.

References

Determining the Melting Point of 2-chloro-4-fluoro-5-nitrobenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of a melting point is a fundamental technique in chemical research and drug development for assessing the purity of a crystalline compound. This guide provides a comparative analysis of the melting point of 2-chloro-4-fluoro-5-nitrobenzoic acid against structurally similar compounds, supported by established experimental protocols.

Comparative Melting Point Data

The melting point of a compound is highly sensitive to its molecular structure and the presence of impurities. Even minor changes in the arrangement of functional groups, such as in isomers, can lead to significant differences in melting temperatures. The following table summarizes the experimentally determined melting points for this compound and several alternative nitrobenzoic acid derivatives.

Compound NameMolecular FormulaReported Melting Point (°C)
This compound C₇H₃ClFNO₄146 - 150 [1][2]
4-chloro-2-fluoro-5-nitrobenzoic acidC₇H₃ClFNO₄146 - 150
2-chloro-5-nitrobenzoic acidC₇H₄ClNO₄162 - 168[3][4][5]
4-fluoro-3-nitrobenzoic acidC₇H₄FNO₄123 - 126[6][7][8][9]
2-fluoro-5-nitrobenzoic acidC₇H₄FNO₄142 - 144

Data compiled from various chemical suppliers and databases.

Experimental Protocols

Two primary methods are employed for melting point determination: the capillary method, a classical and widely used technique, and Differential Scanning Calorimetry (DSC), a more advanced thermal analysis technique.

Capillary Melting Point Determination

This method is the standard technique for melting point determination in most organic chemistry laboratories due to its simplicity and reliability.[10] It involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[11]

Detailed Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as moisture can depress the melting point.[12] If necessary, dry the sample in a desiccator over a suitable drying agent.[13]

    • Grind the dry sample into a fine powder to ensure uniform packing and heat transfer.[14]

  • Capillary Tube Loading:

    • Obtain a glass capillary tube sealed at one end.[12]

    • Press the open end of the tube into the powdered sample, forcing a small amount of the solid into the tube.[12]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[12][14]

    • The final packed sample height should be approximately 2-3 mm to avoid an artificially broad melting range.[12][14]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.[12]

    • If the approximate melting point is unknown, a preliminary determination can be performed with a rapid heating rate (e.g., 10-20°C per minute) to get a rough estimate.[10]

    • For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[12][14]

    • Heat the sample at a controlled, slow rate, typically 1-2°C per minute, as the melting temperature is approached.[14] This slow rate is crucial for allowing the sample and thermometer to be in thermal equilibrium.[11]

  • Observation and Recording:

    • Observe the sample through the magnified viewfinder.

    • Record the temperature at which the first drop of liquid appears (onset of melting).[14]

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts into a transparent liquid (completion of melting).[14]

    • The result is reported as a melting range between these two temperatures. A narrow range (typically 1-2°C) is indicative of a pure substance.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It provides highly precise data on thermal transitions, including melting point (Tm).[16][17] In a DSC experiment, a small, weighed sample is sealed in a pan and heated alongside an empty reference pan at a controlled rate.[15][18] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow. The peak of this transition on the resulting thermogram corresponds to the melting point.[15] This method is particularly valuable in pharmaceutical and materials science for its high accuracy and the additional thermodynamic data (like enthalpy of fusion) it provides.[17][18]

Visualized Workflow: Capillary Melting Point Determination

The following diagram illustrates the key steps in the standard capillary method for determining the melting point of a chemical compound.

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_load 2. Capillary Loading cluster_measure 3. Measurement cluster_record 4. Data Recording Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Sample into Tube Grind->Load Pack Pack Solid (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset to T_complete Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

References

A Comparative Guide to the Elemental Analysis of 2-chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and expected experimental elemental analysis of 2-chloro-4-fluoro-5-nitrobenzoic acid. It includes a detailed protocol for a standard analytical method and an overview of alternative techniques for the characterization of halogenated nitrobenzoic acids.

Elemental Composition Analysis

The elemental analysis of this compound is crucial for confirming its empirical formula and assessing its purity. The primary method for this determination is combustion analysis, which quantifies the percentage of carbon (C), hydrogen (H), and nitrogen (N). The percentages of oxygen (O), chlorine (Cl), and fluorine (F) are typically determined by other methods or by difference.

Data Presentation: Comparison of Theoretical and Experimental Values

ElementMolecular FormulaAtomic Weight ( g/mol )Number of AtomsTotal Atomic Weight ( g/mol )Theoretical Percentage (%)Expected Experimental Percentage (%)
Carbon (C)C₇H₃ClFNO₄12.01784.0738.3038.30 ± 0.4
Hydrogen (H)C₇H₃ClFNO₄1.0133.031.381.38 ± 0.4
Chlorine (Cl)C₇H₃ClFNO₄35.45135.4516.15Not typically determined by combustion
Fluorine (F)C₇H₃ClFNO₄19.00119.008.65Not typically determined by combustion
Nitrogen (N)C₇H₃ClFNO₄14.01114.016.386.38 ± 0.4
Oxygen (O)C₇H₃ClFNO₄16.00464.0029.15Calculated by difference
Total C₇H₃ClFNO₄ --219.56 100.00 -

Note: Expected experimental values are based on typical instrument performance for combustion analysis. The determination of halogens (Cl, F) and oxygen requires specific analytical methods beyond standard CHN analysis.

Experimental Protocols

Primary Method: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Combustion analysis is a highly reliable and widely used technique for determining the elemental composition of organic compounds.[5][6] The method involves the complete combustion of a small, accurately weighed sample in an oxygen-rich environment. The resulting combustion gases are then separated and quantified.

Instrumentation:

  • CHN Elemental Analyzer

Reagents and Materials:

  • This compound sample

  • High-purity oxygen

  • Helium carrier gas

  • Combustion and reduction reagents (e.g., tungsten(VI) oxide, copper)

  • Certified organic analytical standards for calibration (e.g., acetanilide)

Procedure:

  • Sample Preparation: A small amount of the this compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000°C) where it undergoes rapid and complete combustion in a stream of pure oxygen.[7][8] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction and Separation: The combustion gases are passed through a reduction chamber containing copper to convert any nitrogen oxides to nitrogen gas. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[8]

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

Alternative and Complementary Analytical Techniques

While elemental analysis provides fundamental compositional data, a comprehensive characterization of this compound often involves other analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound by separating it from any impurities. A reversed-phase C18 column with a UV detector is a common setup for aromatic acids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that can confirm the molecular weight of the compound and provide structural information through fragmentation analysis.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile derivatives of the compound. Derivatization, such as esterification of the carboxylic acid group, may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for elucidating the detailed molecular structure and confirming the identity of the compound.

  • Capillary Electrophoresis (CE): An alternative separation technique that can be used for the analysis of charged species like benzoic acid derivatives.[9]

Visualizations

Elemental Analysis Workflow

The following diagram illustrates the typical workflow for the elemental analysis of an organic compound using a CHN analyzer.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combustion Combustion (~1000°C in O2) encapsulate->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detection separation->detection calculation Calculate %C, %H, %N detection->calculation report Generate Report calculation->report

Caption: Workflow of CHN elemental analysis.

Relationship between Analytical Techniques

This diagram shows the complementary nature of different analytical techniques in the comprehensive characterization of a chemical compound.

AnalyticalTechniques cluster_composition Composition cluster_structure Structure Elucidation cluster_purity Purity Assessment compound This compound elemental Elemental Analysis (%C, %H, %N) compound->elemental nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr ms Mass Spectrometry (LC-MS, GC-MS) compound->ms hplc HPLC compound->hplc ce Capillary Electrophoresis compound->ce

Caption: Interrelation of analytical techniques.

References

A Comparative Guide to Halogenated Nitrobenzoic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated nitrobenzoic acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules. Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where they function as key intermediates in the development of novel therapeutic agents and crop protection chemicals. The strategic placement of a halogen atom and a nitro group on the benzoic acid scaffold imparts unique reactivity and physicochemical properties, making the selection of a specific isomer critical for successful synthesis.

This guide provides a comparative analysis of various halogenated nitrobenzoic acids, offering insights into their synthesis, supported by experimental data.

Performance Comparison in Synthesis

The synthesis of halogenated nitrobenzoic acids typically involves two primary strategies: the nitration of a halogenated benzoic acid or the oxidation of a halogenated nitrotoluene. The efficiency of these methods is dictated by the nature and position of the halogen, the chosen reagents, and the reaction conditions. The following table summarizes synthetic data for a range of halogenated nitrobenzoic acids, providing a comparative overview of their accessibility.

Compound NameStarting MaterialKey Reagents/MethodReaction ConditionsYield (%)Reference
Fluorinated Nitrobenzoic Acids
2-Fluoro-4-nitrobenzoic acid2-Fluoro-4-nitrotolueneKMnO₄, NaOH (aq)95°C, 10 h73.7[1]
2-Fluoro-4-nitrobenzoic acid2-Fluoro-4-nitrotolueneChromium trioxide, Periodic acidRoom Temperature, 1 h81[1][2]
2-Fluoro-3-nitrobenzoic acid2-Fluoro-3-nitrotolueneOxidantNot specifiedHigh Yield[3]
Chlorinated Nitrobenzoic Acids
2-Chloro-5-nitrobenzoic acido-Chlorobenzoic acidHNO₃, H₂SO₄Not specifiedNot specified[4]
4-Chloro-3-nitrobenzoate4-chlorobenzoic acidConc. HNO₃, Conc. H₂SO₄Not specified80-96[5]
2-Chloro-5-nitrobenzoate2-chloro-5-nitrobenzoic acidThionyl chloride, 4-nitro phenol, K₂CO₃Reflux 1h, then 24h stirring78[6]
Brominated Nitrobenzoic Acids
3-Bromo-5-nitrobenzaldehydem-NitrobenzaldehydeN-bromosuccinimide, H₂SO₄65°C, 1 h82[7]
3-Bromo-5-nitrobenzoic acid5-Nitrobenzoic acidBrominationNot specifiedNot specified[8]
3-Bromo-5-nitrobenzoic acid3-Amino-5-nitrobenzoic acidSandmeyer reactionNot specifiedNot specified[8]
Iodinated Nitrobenzoic Acids
2-Iodosobenzoic Acid (IBA)2-Iodoxybenzoic acids (2-IBs)Oxone®, MeCN, H₂ORoom TemperatureGood Yield[9]
Dihalogenated Nitrobenzoic Acids
2,4-dichloro-3-nitro-5-fluorobenzoic acid2,4-dichloro-5-fluoroacetophenoneNitric acid-5°C to 150°C92[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of selected halogenated nitrobenzoic acids.

Synthesis of 2-Fluoro-4-nitrobenzoic Acid via Oxidation of 2-Fluoro-4-nitrotoluene

Method 1: Using Potassium Permanganate [1]

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.

  • After 10 minutes, the resulting mixture is heated to 95°C with stirring.

  • Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.

  • After stirring at 95°C for an additional 10 hours, the reaction mixture is cooled to room temperature and filtered through Celite to remove MnO₂.

  • The filtrate is acidified to pH 2 by adding concentrated hydrochloric acid, leading to the formation of an off-white precipitate.

  • The crude solid is collected by vacuum filtration, dissolved in 300 mL of 1N aqueous NaOH, acidified to pH 2 using concentrated hydrochloric acid, and the mixture is extracted with CH₂Cl₂ (3 x 200 mL).

  • The combined CH₂Cl₂ extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to afford 2-fluoro-4-nitrobenzoic acid.

Method 2: Using Chromium Trioxide and Periodic Acid [1][2]

  • Periodic acid (1.69 g, 7.41 mmol) is dissolved in acetonitrile (25 mL) with vigorous stirring.

  • Chromium trioxide (0.16 g, 1.60 mmol) is then dissolved into the solution.

  • 2-Fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) is added to the above solution with stirring, resulting in an immediate exothermic reaction and the formation of a white precipitate.

  • After 1 hour of stirring, the supernatant liquid of the reaction mixture is decanted, and the solvent is removed by evaporation.

  • The residues are extracted with methylene chloride (2x30 mL) and water (2x30 mL).

  • The organic layer is dried over MgSO₄ and concentrated to give 2-Fluoro-4-nitrobenzoic acid.

Synthesis of 3-Bromo-5-nitrobenzaldehyde via Bromination of m-Nitrobenzaldehyde[7]
  • m-Nitrobenzaldehyde (1.0 g, 6.6 mmol) is dissolved in concentrated sulfuric acid (4.0 mL) at room temperature.

  • N-bromosuccinimide (1.4 g, 7.9 mmol) is added in batches.

  • The reaction mixture is heated to 65°C and maintained at this temperature for 1 hour.

  • After completion, the reaction is cooled to room temperature, and the solution is slowly poured into ice water, causing the solid product to precipitate.

  • The crude product is collected by filtration, dried with anhydrous sodium sulfate, and purified by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to obtain 3-bromo-5-nitrobenzaldehyde.

Role in Drug Development and Synthetic Pathways

Halogenated nitrobenzoic acids are not typically direct modulators of signaling pathways but are critical precursors to active pharmaceutical ingredients (APIs). The halogen and nitro functional groups offer handles for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and amide bond formation. These reactions are fundamental in building the complex molecular architectures of modern drugs.

For example, 2-chloro-3-nitrobenzoic acid is used in the synthesis of tetracyclic indolo-benzodiazepines and indolo-quinoxalines, which are scaffolds for potential therapeutic agents. Similarly, 3-Bromo-5-nitrobenzoic acid derivatives have shown promise in the development of treatments for tuberculosis and various cancers.[8] The halogen atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.[11][12]

Below is a generalized workflow illustrating the synthesis of a halogenated nitrobenzoic acid and its subsequent conversion into a more complex, potentially bioactive molecule.

G cluster_synthesis Synthesis of Halogenated Nitrobenzoic Acid cluster_application Application in Synthesis start Halogenated Toluene/Benzoic Acid reaction Nitration or Oxidation start->reaction reagents Nitrating or Oxidizing Agents reagents->reaction workup Work-up & Purification reaction->workup product Halogenated Nitrobenzoic Acid workup->product intermediate Halogenated Nitrobenzoic Acid functionalization Functional Group Transformation (e.g., reduction, amidation) intermediate->functionalization coupling Coupling with Bioactive Moiety functionalization->coupling final_product Complex Bioactive Molecule (e.g., API) coupling->final_product other_reagents Coupling Partners, Reagents other_reagents->coupling

Caption: General workflow for the synthesis and application of halogenated nitrobenzoic acids.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the safe and compliant disposal of 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 114776-15-7). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is a halogenated aromatic carboxylic acid and must be managed as hazardous waste from the point of generation to its final disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information:

Hazard Class & Precautionary StatementsPersonal Protective Equipment (PPE) RequirementsFirst Aid Measures
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[1]Gloves: Chemical-resistant gloves (e.g., nitrile).Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
P-Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P405, P501.[1][2]Eye Protection: Safety glasses with side-shields or goggles.Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Lab Coat: Standard laboratory coat.Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required.Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed professional waste disposal service. The following protocol outlines the necessary steps to prepare the waste for collection.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Identification:

    • Clearly label this compound waste with the words "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).

  • Segregation:

    • Collect waste this compound in a dedicated, compatible container.

    • Crucially, do not mix with non-halogenated organic waste. Keeping halogenated and non-halogenated waste streams separate is often more cost-effective for disposal.

    • Do not mix with bases, strong oxidizing agents, or other incompatible chemicals to avoid potentially violent reactions.

  • Container Selection and Management:

    • Use a container made of compatible materials (e.g., glass or polyethylene).

    • The container must be in good condition with a tightly sealing lid.

    • Keep the container closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the waste manifest with a complete and accurate description of the waste.

III. Disposal Methodologies

While the final disposal method will be determined by the licensed facility, the primary recommended method for halogenated aromatic compounds is high-temperature incineration.

  • Incineration: This is the preferred method for complete destruction.[3] The compound is dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[4] Incineration should occur at high temperatures (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.[3]

  • Neutralization (for acidic properties): As a carboxylic acid, this compound is corrosive. While neutralization can address the corrosive hazard, it does not eliminate the hazards associated with the halogenated nitroaromatic structure. Therefore, neutralization is typically a pre-treatment step and not a final disposal method. Any neutralization should be performed with caution, using a weak base like sodium bicarbonate, and conducted in a fume hood with appropriate PPE. The resulting neutralized solution must still be disposed of as hazardous chemical waste.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_key Key A Identify Waste: 2-Chloro-4-fluoro-5- nitrobenzoic acid B Label Container: 'Hazardous Waste' + Chemical Name A->B C Select Compatible Container B->C D Segregate Waste: Halogenated Organic Acid C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Contact EHS or Licensed Disposal Company F->G H Provide Waste Manifest G->H I Professional Disposal: High-Temperature Incineration H->I K Actions L Recommended Outcome

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 2-Chloro-4-fluoro-5-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Chemical Profile: this compound is a solid powder.[1] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this chemical.

Equipment TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles used in conjunction with a face shield.[3][4]Protects against splashes, dust, and vapors which can cause serious eye irritation. A face shield alone is not adequate protection.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl Rubber).[5][6]Prevents skin contact, as the chemical causes skin irritation. Inspect gloves for damage before use.[4]
Body Protection Chemical-resistant lab coat, coveralls, or apron.[4][6]Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.Required when working outside a fume hood or when dust is generated, as the substance may cause respiratory irritation.[2][6]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Preparation:

    • Ensure an eyewash station and emergency shower are readily accessible and unobstructed.[5][4]

    • Have spill cleanup materials, such as a neutralization agent (e.g., sodium bicarbonate or calcium carbonate for acids) and an inert absorbent, immediately available.[5]

    • Confirm that the chemical fume hood is functioning correctly.[7]

  • Handling the Chemical:

    • Don all required PPE as specified in the table above.

    • Handle the solid carefully to avoid generating dust.[1]

    • When weighing or transferring the powder, perform these actions within the fume hood.

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid breathing any dust or vapors.[1][2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate the work area and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be taken off and washed before reuse.[1][2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated and nitrated aromatic compound.

  • Waste Segregation:

    • Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.[8][9]

    • The container must be clearly marked as "Halogenated Organic Waste".[8]

    • Do not mix with non-halogenated, acidic, or basic waste streams.[9][10]

  • Container Management:

    • Use a container compatible with the chemical and in good condition, with a secure, tight-fitting lid.[10]

    • Keep the waste container closed except when adding waste.[9][10]

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area.[9]

  • Final Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids, at an eyewash station.[1][2] Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if skin irritation occurs or persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]

  • Spill: Evacuate the area. For small spills, use an inert absorbent material and a neutralizer. Place the cleanup materials in a sealed container for disposal. For large spills, contact your institution's emergency response team.

G Workflow for Handling this compound prep 1. Preparation - Verify fume hood function - Check emergency equipment - Assemble PPE & spill kit handling 2. Chemical Handling (Inside Fume Hood) - Don all required PPE - Handle solid carefully to avoid dust - Keep container closed prep->handling Proceed when ready emergency Emergency Procedure - Eye/Skin Contact: Flush 15 min - Inhalation: Move to fresh air - Spill: Evacuate & contain prep->emergency If incident occurs post_handling 3. Post-Handling - Decontaminate workspace - Wash hands thoroughly - Doff and manage PPE handling->post_handling After task completion waste 4. Waste Collection - Segregate as Halogenated  Organic Waste - Use labeled, closed container handling->waste Generate waste handling->emergency If incident occurs post_handling->waste Dispose of contaminated PPE post_handling->emergency If incident occurs disposal 5. Final Disposal - Store in secondary containment - Arrange pickup via EHS waste->disposal When container is full waste->emergency If incident occurs disposal->emergency If incident occurs

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.